PKF050-638
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-12(19)5-6-18-13(16-8-17-18)10-7-9(14)3-4-11(10)15/h3-8H,2,15H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNYBWNXRRADG-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\N1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PKF050-638
Notice: Information regarding the specific molecule "PKF050-638" is not available in the public domain based on the conducted search. The following guide provides a generalized framework for understanding the mechanism of action of small molecule inhibitors targeting the Wnt/β-catenin signaling pathway, a common focus in cancer drug discovery. This information is based on established principles of Wnt pathway inhibition and should not be construed as specific to this compound.
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors are being actively developed to modulate this pathway at various nodes.[4][5]
Core Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling cascade is tightly regulated. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.
Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.[1][3]
Small molecule inhibitors of this pathway can act at several levels:
-
Upstream Inhibition: Targeting the secretion of Wnt ligands (e.g., Porcupine inhibitors) or blocking the Wnt receptor interaction.
-
Cytoplasmic Inhibition: Modulating the activity of the destruction complex to enhance β-catenin degradation.
-
Nuclear Inhibition: Disrupting the interaction between β-catenin and TCF/LEF transcription factors, thereby preventing the transcription of target genes.[3]
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound as a nuclear Wnt signaling inhibitor.
Quantitative Data Summary
Without specific data for this compound, a template for presenting quantitative data for a hypothetical Wnt inhibitor is provided below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| β-catenin/TCF4 Interaction | X nM | In vitro | [Hypothetical] |
| Inhibitory Concentration (IC50) | |||
| TOPFlash Reporter Assay | Y µM | HEK293T | [Hypothetical] |
| Cell Proliferation (MTT Assay) | Z µM | SW480 | [Hypothetical] |
| Target Gene Expression (qPCR) | Fold Change | ||
| c-myc | ↓ X-fold | HCT116 | [Hypothetical] |
| Cyclin D1 | ↓ Y-fold | HCT116 | [Hypothetical] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize Wnt/β-catenin pathway inhibitors.
1. TOPFlash Reporter Assay
This assay is a luciferase-based reporter gene assay used to measure the transcriptional activity of the β-catenin/TCF complex.
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Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase gene) or FOPFlash (negative control with mutated binding sites) plasmids, along with a Renilla luciferase plasmid for normalization.
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Treatment: After 24 hours, cells are treated with Wnt3a conditioned media to stimulate the pathway, in the presence or absence of the test compound at various concentrations.
-
Luciferase Measurement: After a further 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The ratio of TOPFlash to FOPFlash activity is calculated to determine the specific inhibition of Wnt signaling.
2. Co-Immunoprecipitation (Co-IP)
This technique is used to investigate protein-protein interactions, such as the interaction between β-catenin and TCF4.
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Cell Lysis: Nuclear extracts are prepared from cancer cells (e.g., SW480) treated with the inhibitor or vehicle control.
-
Immunoprecipitation: The nuclear extracts are incubated with an antibody against β-catenin or TCF4, coupled to protein A/G beads, overnight at 4°C.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against β-catenin and TCF4 to detect the co-immunoprecipitated protein.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a Wnt pathway inhibitor.
References
- 1. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt pathway in human cancers: therapeutic targeting with a focus on OMP-54F28 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p53 Activation by the MDM2 Inhibitor Nutlin-3a
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information regarding "PKF050-638" is not available in the public domain, this guide will focus on a well-characterized and representative p53-activating small molecule, Nutlin-3a. This compound serves as an excellent model for understanding the principles of p53 activation through the inhibition of its primary negative regulator, MDM2.
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and tumorigenesis.[2] In many cancers where wild-type p53 is retained, its tumor-suppressive functions are often abrogated by overexpression of Murine Double Minute 2 (MDM2).[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity.[2] The discovery of small molecules that can disrupt the p53-MDM2 interaction has opened up a promising avenue for cancer therapy.
Nutlin-3a is a potent and selective cis-imidazoline analog that binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53.[4] This disruption leads to the stabilization and activation of p53, triggering downstream signaling pathways that culminate in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]
Core Mechanism of Action: The p53-MDM2 Axis
Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[6]
Nutlin-3a mimics the key amino acid residues of p53 that are essential for its binding to MDM2. By occupying the hydrophobic pocket on MDM2 where p53 would normally bind, Nutlin-3a effectively blocks the p53-MDM2 interaction.[4] This leads to an accumulation of active p53 in the nucleus, where it can then bind to the promoter regions of its target genes to elicit a cellular response.
Signaling Pathway Diagram
Caption: Nutlin-3a inhibits MDM2, leading to p53 stabilization and activation.
Quantitative Data
The efficacy of Nutlin-3a is often quantified by its half-maximal inhibitory concentration (IC50) for cell growth inhibition, which can vary depending on the cancer cell line and its p53 status.
| Cell Line | Cancer Type | p53 Status | Nutlin-3a IC50 (µM) | Reference |
| HOC-7 | Ovarian Carcinoma | Wild-Type | 4 - 6 | [1] |
| OVCA429 | Ovarian Carcinoma | Wild-Type | 4 - 6 | [1] |
| A2780 | Ovarian Carcinoma | Wild-Type | 4 - 6 | [1] |
| SKOV3 | Ovarian Carcinoma | Mutant | 38 | [1] |
| TOV21G | Ovarian Clear Cell Carcinoma | Wild-Type | 14 | [1] |
| OVAS | Ovarian Clear Cell Carcinoma | Wild-Type | 25 | [1] |
| U-2 OS | Osteosarcoma | Wild-Type | ~2-10 | [6] |
| MG63 | Osteosarcoma | Mutant | Insensitive | [6] |
| SaOS2 | Osteosarcoma | Null | Insensitive | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [7] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [7] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [7] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [7] |
| OSA | Sarcoma (MDM2 Amplified) | Wild-Type | Sensitive | [8] |
| T778 | Sarcoma (MDM2 Amplified) | Wild-Type | Sensitive | [8] |
Experimental Protocols
Western Blot Analysis of p53 Pathway Activation
This protocol is for assessing the protein levels of p53 and its downstream targets, such as p21 and MDM2, following Nutlin-3a treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., U-2 OS) in 6-well plates and grow to 60-80% confluency.
-
Treat cells with varying concentrations of Nutlin-3a (e.g., 0, 2, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or Bradford assay.[3]
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[3]
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p53 pathway proteins.
Cell Viability Assay (MTS/WST-1)
This protocol is for determining the effect of Nutlin-3a on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.[6]
-
Allow cells to adhere for 6-24 hours.
-
-
Drug Treatment:
-
Treat cells with a range of Nutlin-3a concentrations (e.g., 0.5 to 50 µM) or a vehicle control.[9]
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
-
Viability Reagent Addition:
-
Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data and determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of p53 and MDM2
This protocol is used to confirm the disruption of the p53-MDM2 interaction by Nutlin-3a.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with Nutlin-3a or a vehicle control as described for Western blotting.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100).[6]
-
Prepare the protein lysate as described previously.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with a primary antibody against p53 or MDM2 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the Nutlin-3a treated sample indicates disruption of the interaction.
-
Conclusion
Nutlin-3a serves as a powerful tool for studying the p53 pathway and represents a class of targeted therapies aimed at reactivating this crucial tumor suppressor. By inhibiting the p53-MDM2 interaction, Nutlin-3a stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of such p53-activating compounds. Understanding the intricacies of this pathway is paramount for the continued development of novel and effective cancer therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
No Publicly Available Information Found for PKF050-638
Despite a comprehensive search of publicly available scientific and medical databases, no specific information was found regarding a compound or entity designated "PKF050-638." This identifier does not appear in indexed scientific literature, clinical trial registries, or drug development pipelines.
The search results did not yield any data related to the function, mechanism of action, signaling pathways, or experimental protocols for a substance with this name. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, or create the requested diagrams.
It is possible that "this compound" is an internal compound identifier used within a specific research institution or company that has not yet been disclosed in public forums. Alternatively, it may be a misnomer or an incorrect identifier.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available to the public. Without further clarifying details or an alternative designation, a technical guide on the core function of "this compound" cannot be generated at this time.
PKF050-638 discovery and development
An In-depth Technical Guide to Clinical Trial M20-638: Investigating Epcoritamab in Follicular Lymphoma
Executive Summary
Initial searches for a compound designated "PKF050-638" did not yield any publicly available information, suggesting this may be an internal, preclinical, or alternative identifier. However, extensive information was found for a pivotal Phase 3 clinical trial, M20-638 , which evaluates the efficacy and safety of epcoritamab in combination with rituximab and lenalidomide (R2) for the treatment of relapsed or refractory follicular lymphoma (FL). This guide provides a comprehensive overview of the M20-638 study, including its design, experimental protocols, and the therapeutic rationale behind its approach.
Introduction to Follicular Lymphoma and the Investigational Drug Epcoritamab
Follicular Lymphoma (FL) is the most common indolent non-Hodgkin lymphoma and the second most common B-cell cancer overall. While initial treatments are often effective, the disease is characterized by a relapsing and remitting course, and it is generally considered incurable with conventional therapies.[1][2] This necessitates the development of novel therapeutic strategies for patients with relapsed or refractory disease.
Epcoritamab is an investigational bispecific antibody designed to redirect T-cells to kill cancerous B-cells. It simultaneously binds to CD3 on T-cells and CD20 on B-cells, creating an immunological synapse that leads to T-cell activation and subsequent lysis of the malignant B-cells. The M20-638 clinical trial is a critical step in evaluating the potential of this novel immunotherapy in the treatment of FL.[1][3]
M20-638 Clinical Trial: An Overview
The M20-638 study, also known as EPCORE™ FL-1, is a Phase 3, open-label, multicenter, randomized clinical trial.[1][3] Its primary objective is to assess the safety and efficacy of epcoritamab in combination with the standard immunomodulatory regimen of rituximab and lenalidomide (R2) compared to R2 alone in adult participants with relapsed or refractory FL.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the M20-638 clinical trial.
| Parameter | Value | Source |
| ClinicalTrials.gov ID | NCT05409066 | [1][3] |
| EudraCT Number | 2021-000169-34 | [1] |
| Study Phase | Phase 3 | [2] |
| Projected Enrollment | Approximately 642 participants | [1] |
| Study Start Date | September 2022 | [2] |
| Estimated Study Completion Date | December 2029 | [2] |
| Primary Endpoints | Progression-Free Survival (PFS) | [2] |
| Secondary Endpoints | Best Overall Response (BOR) | [2] |
Experimental Protocols
The M20-638 trial employs a rigorous protocol to evaluate the therapeutic combination.
Patient Population
The study enrolls adult participants (18 years and older) with a confirmed diagnosis of relapsed or refractory Follicular Lymphoma who have previously received at least one anti-CD20-containing treatment.[2][3]
Treatment Regimen
Participants are randomized into one of three treatment arms.[1][3] The investigational arm receives subcutaneous injections of epcoritamab in combination with standard R2 therapy. The control arm receives R2 alone.[1][2]
-
Epcoritamab Administration: Subcutaneous injection.
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Rituximab Administration: Intravenous infusion (375 mg/m²) for up to 5 cycles.[2]
-
Lenalidomide Administration: Oral capsules (20 mg) for up to 12 cycles.[2]
Efficacy and Safety Assessments
The study protocol includes regular monitoring of participants to assess both the efficacy and safety of the treatment regimens.
-
Efficacy Assessment: Disease progression is monitored through imaging scans at specified intervals throughout the study. The primary efficacy endpoint is Progression-Free Survival (PFS), with a time frame of up to approximately 5 years.[2] A key secondary endpoint is the Best Overall Response (BOR), also assessed for up to approximately 5 years.[2]
-
Safety Assessment: The safety profile is evaluated by monitoring adverse events and changes in the participants' overall health condition.[1] Blood samples are collected to further analyze the effects of the treatment.[3]
Visualizing the M20-638 Clinical Trial Workflow
The following diagram illustrates the overall workflow of the M20-638 clinical trial.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Study Details Page [abbvieclinicaltrials.com]
- 3. M20-638: A PHASE 3 MULTICENTER RANDOMIZED OPEN-LABEL TRIAL OF EPCORITAMAB IN COMBINATION WITH RITUXIMAB AND LENALIDOMIDE (R2) COMPARED TO RITUXIMAB AND LENALIDOMIDE (R2) ALONE IN SUBJECTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA | NYU Langone Health [clinicaltrials.med.nyu.edu]
PKF050-638 chemical structure and properties
An extensive search for the chemical compound "PKF050-638" has yielded no definitive identification of a substance relevant to pharmaceutical research and development. The identifier does not correspond to a known chemical structure in publicly accessible scientific databases, patent literature, or chemical supplier catalogs for research compounds.
Initial investigations into the identifier "this compound" led to unrelated industrial products. Safety Data Sheets (SDS) were found for a retaining compound marketed as "LOCTITE 638," which is an anaerobic adhesive composed of various methacrylate compounds. Another industrial product identified was "PALAMOLL® 638," a polyester of adipic acid. It is highly improbable that either of these industrial materials is the subject of interest for a scientific audience of researchers and drug development professionals.
Further attempts to locate "this compound" as a research chemical, experimental drug, or biological probe were unsuccessful. Searches for this identifier in conjunction with terms such as "chemical structure," "biological activity," "mechanism of action," and "experimental studies" did not produce any relevant results.
It is possible that "this compound" represents an internal designation for a compound within a private entity that has not been disclosed in the public domain. Alternatively, the identifier may be inaccurate or incomplete.
Without the correct chemical structure and associated scientific data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the chemical identifier and consult internal documentation or proprietary databases where applicable. Should a public-domain identifier or the chemical structure of "this compound" become available, a comprehensive technical guide could be compiled.
PKF050-638: A Technical Guide to its Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKF050-638 is a synthetic, low molecular weight compound identified as a potent and selective inhibitor of the Chromosome Region Maintenance 1 (CRM1)-mediated nuclear export process. By directly targeting the CRM1 protein, also known as Exportin 1 (XPO1), this compound effectively disrupts the transport of cargo proteins, such as the HIV-1 Rev protein, from the nucleus to the cytoplasm. This technical guide provides a comprehensive overview of the target binding affinity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Introduction
The regulation of protein localization within eukaryotic cells is a critical process for maintaining cellular homeostasis and function. The CRM1-mediated nuclear export pathway is a key mechanism responsible for the translocation of a wide array of proteins and RNAs from the nucleus to the cytoplasm. These cargo molecules contain a characteristic leucine-rich Nuclear Export Signal (NES) that is recognized by the CRM1 receptor. Dysregulation of this pathway has been implicated in various diseases, including viral infections and cancer, making CRM1 an attractive therapeutic target.
This compound has emerged as a valuable tool for studying CRM1-dependent biological processes. It operates through a reversible binding mechanism, offering a distinct advantage for experimental applications where transient inhibition is desired. This guide synthesizes the available technical information on this compound to serve as a resource for researchers investigating CRM1-mediated export and developing novel therapeutic agents.
Target Binding and Mechanism of Action
The primary molecular target of this compound is the nuclear export receptor CRM1. This compound exerts its inhibitory effect by disrupting the formation of the CRM1-NES cargo complex.[1] The compound has been shown to interact directly with CRM1, specifically targeting the cysteine 539 (Cys539) residue within the NES-binding groove of the protein. This interaction is reversible, allowing for the restoration of CRM1 function upon removal of the compound.
The binding of this compound to CRM1 sterically hinders the association of NES-containing cargo proteins, thereby preventing their export from the nucleus. This mechanism has been demonstrated to be highly selective, as the trans-enantiomer of this compound, PKF050-637, is inactive, highlighting the specific conformational requirements for binding to the CRM1 protein.
Quantitative Binding Affinity Data
While a dissociation constant (Kd) for the direct binding of this compound to CRM1 has not been explicitly reported in the reviewed literature, the potency of the compound has been quantified through functional assays. The most cited value is its half-maximal inhibitory concentration (IC50) for the inhibition of HIV-1 Rev function, which is dependent on CRM1-mediated export.
| Compound | Assay | Target | IC50 | Reference |
| This compound | HIV-1 Rev-dependent reporter gene expression | HIV-1 Rev function (CRM1-mediated) | 0.04 µM | [1][2] |
This IC50 value indicates that this compound is a potent inhibitor of CRM1-mediated export in a cellular context.
Experimental Protocols
The characterization of this compound's binding affinity and mechanism of action has relied on several key experimental methodologies. Detailed descriptions of these protocols are provided below.
Rev-Dependent Reporter Gene Expression Assay
This cellular assay is used to quantify the inhibition of the function of the HIV-1 Rev protein, which relies on CRM1 for the nuclear export of viral mRNAs.
Objective: To determine the IC50 value of this compound for the inhibition of Rev-dependent gene expression.
Methodology:
-
Cell Culture and Transfection: HeLa cells are cultured under standard conditions. Cells are then co-transfected with two plasmids: one expressing the HIV-1 Rev protein and another containing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of a Rev-responsive element (RRE).
-
Compound Treatment: Following transfection, the cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Signal Quantification: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a luciferase substrate. For GFP, fluorescence intensity is measured using a fluorometer or flow cytometry.
-
Data Analysis: The reporter signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro CRM1-NES Cargo-Binding Assay
This biochemical assay directly measures the ability of this compound to disrupt the interaction between CRM1 and an NES-containing cargo protein.
Objective: To qualitatively or quantitatively assess the disruption of the CRM1-NES interaction by this compound.
Methodology:
-
Protein Purification: Recombinant CRM1 and a model NES-containing cargo protein (e.g., GST-tagged HIV-1 Rev or a synthetic NES peptide) are purified.
-
Complex Formation: Purified CRM1 is incubated with the NES-cargo in the presence of RanGTP (a small GTPase required for complex formation) and varying concentrations of this compound or a vehicle control.
-
Pull-Down or other Affinity-Based Separation: The complex is captured using an affinity matrix that binds the tagged cargo protein (e.g., glutathione beads for a GST-tagged cargo).
-
Washing: The matrix is washed to remove unbound proteins.
-
Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against CRM1. A decrease in the amount of co-precipitated CRM1 in the presence of this compound indicates disruption of the CRM1-NES interaction.
Signaling Pathway
This compound acts on the general cellular pathway of CRM1-mediated nuclear export. The following diagram illustrates this pathway and the point of intervention by this compound.
In the nucleus, CRM1 binds to its cargo protein, which contains a Nuclear Export Signal (NES), in a complex that also includes the Ran GTPase in its GTP-bound state (RanGTP). This ternary complex is then transported through the Nuclear Pore Complex (NPC) into the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the disassembly of the export complex and the release of the cargo protein. This compound inhibits the initial step of this pathway by preventing the formation of the CRM1-NES-RanGTP complex in the nucleus.
Conclusion
This compound is a well-characterized inhibitor of CRM1-mediated nuclear export with a demonstrated potency in the sub-micromolar range for inhibiting HIV-1 Rev function. Its reversible and specific mechanism of action, targeting the Cys539 residue of CRM1, makes it an invaluable research tool for dissecting the roles of nuclear export in various cellular processes. While more detailed biophysical characterization of its binding affinity, such as the determination of its Kd value, would be beneficial, the existing data provides a strong foundation for its use in experimental systems. The protocols and pathway information provided in this guide are intended to support the effective application of this compound in research and drug discovery efforts targeting the CRM1 export machinery.
References
understanding PKF050-638 selectivity for MDM2
An In-Depth Technical Guide to the Selectivity of Nutlin-3a for MDM2
Introduction
The E3 ubiquitin ligase Mouse Double Minute 2 (MDM2) is a principal negative regulator of the p53 tumor suppressor protein. In many cancers where p53 remains wild-type, MDM2 is overexpressed, leading to the inhibition and degradation of p53 and thereby promoting cell survival and proliferation. This makes the disruption of the p53-MDM2 interaction a compelling therapeutic strategy. Nutlin-3a is a potent and selective small-molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing the interaction and reactivating the p53 pathway.[1][2] This non-genotoxic activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells expressing wild-type p53.[3][4] This guide provides a technical overview of Nutlin-3a's selectivity for MDM2, including quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: Quantitative Selectivity of Nutlin-3a
Nutlin-3a demonstrates high potency for MDM2 and significant selectivity over its inactive enantiomer, Nutlin-3b, as well as other cellular targets. This selectivity is crucial for minimizing off-target effects.
| Compound | Target | Assay Type | Potency (IC₅₀) | Notes |
| Nutlin-3a | MDM2 | p53-MDM2 Interaction Assay | 90 nM | The active enantiomer of Nutlin-3.[3] |
| Nutlin-3b | MDM2 | p53-MDM2 Interaction Assay | ~13.5 µM | The inactive enantiomer; Nutlin-3a has a 150-fold higher affinity.[5] |
| Nutlin-3a | BCRP (ABCG2) | Functional Inhibition | No direct cytotoxicity difference in BCRP-overexpressing cells, but inhibits BCRP-mediated drug transport. | An example of a p53-independent effect.[5] |
Mechanism of Action and Signaling Pathway
Nutlin-3a mimics the key interactions of p53's N-terminal domain with the hydrophobic cleft of MDM2.[6] By occupying this pocket, Nutlin-3a blocks the binding of p53 to MDM2. This inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The resulting stabilization and accumulation of p53 leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[4][7]
Caption: p53-MDM2 signaling pathway and the inhibitory action of Nutlin-3a.
Experimental Protocols
Characterization of Nutlin-3a's selectivity and efficacy involves a range of biochemical and cell-based assays.
Cell Viability / Proliferation Assay (Crystal Violet)
This assay measures cell survival following treatment with Nutlin-3a. It is particularly useful for distinguishing between sensitive (wild-type p53) and resistant (mutant/null p53) cell lines.[1]
-
Methodology:
-
Seed cells at a low density (e.g., 0.75–1.5 × 10³ cells/cm²) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Nutlin-3a in complete growth medium (e.g., 0-10 µM). A vehicle control (e.g., 0.1% DMSO) must be included.
-
Replace the medium in the wells with the Nutlin-3a dilutions or vehicle control.
-
Incubate the plates for a specified period (e.g., 5 days).
-
After incubation, gently wash the cells with Phosphate Buffered Saline (PBS).
-
Stain the adherent cells with a 0.1% (w/v) crystal violet solution in 10% ethanol for 15 minutes.
-
Wash away excess stain with PBS and allow the plates to air-dry completely.
-
Solubilize the retained dye in each well using 100 µL of 50% ethanol.
-
Measure the absorbance at 595 nm (A₅₉₅ₙₘ) using a plate reader. The absorbance is proportional to the number of surviving cells.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after Nutlin-3a treatment.
-
Methodology:
-
Seed cells in 6-cm dishes and allow them to attach.
-
Treat the cells with various concentrations of Nutlin-3a (e.g., 0–10 μM) or a vehicle control for 48 hours.[4]
-
Collect both floating (apoptotic) and adherent (trypsinized) cells to ensure all cell populations are analyzed.
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in a binding buffer provided with a commercial Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer. Typically, 1 x 10⁴ events are collected per sample.[4]
-
Quantify the cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
-
Western Blotting for Protein Expression
Western blotting is used to confirm the mechanism of action by measuring changes in the protein levels of p53, MDM2 (a p53 transcriptional target), and p21 (a key mediator of p53-induced cell cycle arrest).
-
Methodology:
-
Treat cells with Nutlin-3a for a specified time (e.g., 48 hours).[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 50 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
General Experimental Workflow
The evaluation of a selective MDM2 inhibitor like Nutlin-3a follows a logical progression from initial screening to preclinical validation.
Caption: A typical workflow for the evaluation of a selective MDM2 inhibitor.
References
- 1. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutlin-3a Nanodisks Induce p53 Stabilization and Apoptosis in a Subset of Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKF050-638 in Protein-Protein Interaction Studies
A comprehensive search for the compound PKF050-638 has yielded no specific information in the public domain. This includes scientific literature, supplier databases, and chemical repositories. Therefore, the detailed application notes and protocols requested cannot be generated for this specific molecule.
It is possible that "this compound" represents an internal development code, a novel compound not yet described in published research, or a typographical error.
To assist researchers who may be working with a compound fitting this general description, this document provides a generalized framework and protocols for characterizing a novel small molecule inhibitor of a protein-protein interaction (PPI). The following sections are based on established methodologies in the field and can be adapted once the specific target and properties of this compound are identified.
General Principles of Studying Protein-Protein Interactions with Small Molecule Inhibitors
Protein-protein interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecule inhibitors of PPIs are valuable tools for both basic research and drug development. The general workflow for characterizing a novel PPI inhibitor involves confirming its direct binding to the target protein, quantifying its inhibitory effect on the interaction, and elucidating its mechanism of action within a cellular context.
Hypothetical Signaling Pathway and Experimental Workflow
The diagrams below illustrate a generic signaling pathway that could be modulated by a PPI inhibitor and a typical experimental workflow for its characterization.
Caption: Hypothetical signaling pathway where this compound inhibits the interaction between Protein A and Protein B.
Caption: General experimental workflow for the characterization of a novel PPI inhibitor.
Quantitative Data Summary (Illustrative)
The following tables provide examples of how quantitative data for a compound like this compound would be presented. The values shown are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 1: In Vitro Biochemical and Biophysical Data
| Assay Type | Target Proteins | Parameter | Value |
| AlphaScreen | Protein A / Protein B | IC₅₀ | 150 nM |
| FRET Assay | Labeled Protein A / Protein B | IC₅₀ | 180 nM |
| Surface Plasmon Resonance (SPR) | Immobilized Protein A | Kᴅ | 250 nM |
| Isothermal Titration Calorimetry (ITC) | Protein A in cell | Kᴅ | 300 nM |
Table 2: Cellular Activity Data
| Assay Type | Cell Line | Parameter | Value |
| Co-Immunoprecipitation | HEK293T | % Inhibition at 1 µM | 85% |
| Luciferase Reporter Assay | HeLa | IC₅₀ | 500 nM |
| Cellular Thermal Shift Assay (CETSA) | A549 | Tₘ Shift | +2.5 °C |
Experimental Protocols (Generic)
The following are generalized protocols for key experiments used to characterize PPI inhibitors. These would need to be optimized for the specific proteins and compound .
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Purpose: To quantify the inhibitory effect of a compound on a protein-protein interaction in a high-throughput format.
Materials:
-
Purified, tagged proteins (e.g., GST-tagged Protein A and His-tagged Protein B)
-
AlphaScreen GST Donor Beads
-
AlphaLISA Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
Test compound (e.g., this compound)
-
384-well white microplates
Protocol:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-tagged Protein A and incubate for 15 minutes at room temperature.
-
Add the His-tagged Protein B and incubate for another 15 minutes.
-
In subdued light, add a mixture of the Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
Surface Plasmon Resonance (SPR)
Purpose: To determine the binding affinity and kinetics (kₐ and kᴅ) of the compound to one of the target proteins.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified Protein A (ligand)
-
Test compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the chip surface using a pulse of EDC/NHS.
-
Immobilize Protein A to the chip surface.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of the test compound over the chip surface to measure association.
-
Flow running buffer over the chip to measure dissociation.
-
Regenerate the chip surface if necessary.
-
Analyze the resulting sensorgrams to calculate Kᴅ, kₐ, and kᴅ.
Co-Immunoprecipitation (Co-IP)
Purpose: To determine if the compound can disrupt the protein-protein interaction within a cellular context.
Materials:
-
Cells expressing the target proteins
-
Cell lysis buffer
-
Antibody against one of the target proteins (e.g., anti-Protein A)
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells and treat with the test compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the primary antibody.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for both Protein A and Protein B. A reduction in the amount of co-precipitated Protein B in the compound-treated sample indicates inhibition of the PPI.
Application Notes and Protocols for PKF050-638 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKF050-638 is a potent and specific small molecule inhibitor of the HIV-1 Rev protein's function.[1][2][3] It serves as a valuable tool for studying the CRM1-mediated nuclear export pathway and for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of this critical viral process. These application notes provide detailed information on the mechanism of action of this compound, protocols for its use in HTS assays, and relevant data presented for easy reference.
Mechanism of Action: this compound inhibits the function of the HIV-1 Rev protein, which is essential for the export of unspliced and partially spliced viral mRNA from the nucleus to the cytoplasm. The compound directly targets the cellular export receptor CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1).[1][3][4] Specifically, this compound disrupts the interaction between CRM1 and the nuclear export signal (NES) of Rev by binding to the cysteine residue at position 539 (Cys-539) of CRM1.[1] This inhibition of the CRM1-NES complex formation leads to the nuclear accumulation of Rev and a subsequent blockage of viral mRNA transport, ultimately suppressing viral replication.[1][2] The binding of this compound to CRM1 is reversible.[1][3]
Data Presentation
The following table summarizes the key quantitative data for this compound in a cellular assay for HIV-1 Rev function.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Notes |
| This compound | HIV-1 Rev (via CRM1) | Rev-dependent reporter | Jurkat | 0.04 | Potent inhibitor of Rev function.[1] |
| PKF050-637 | HIV-1 Rev (via CRM1) | Rev-dependent reporter | Jurkat | Inactive | Enantiomer of this compound, demonstrating stereospecificity.[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for a high-throughput screening assay to identify inhibitors of HIV-1 Rev function.
References
Application Notes and Protocols for PKF050-638 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of PKF050-638, a known inhibitor of the nuclear export protein CRM1, in cancer cell line research. While primarily identified as a potent and selective inhibitor of HIV-1 Rev, its mechanism of action through CRM1 inhibition suggests its utility as a tool for investigating cancer biology and as a potential anti-cancer agent.
Introduction
This compound is a small molecule that has been identified as an inhibitor of the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1)[1][2][3]. CRM1 is a crucial component of the nuclear export machinery, responsible for transporting a wide range of proteins and RNA molecules from the nucleus to the cytoplasm[4][5][6][7][8]. In many types of cancer, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of key tumor suppressor proteins and cell cycle regulators[1][7][9][10]. By inhibiting CRM1, this compound can force the nuclear retention of these critical proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells[1][7][10].
Mechanism of Action: CRM1 Inhibition
The primary molecular target of this compound is the CRM1 protein. CRM1 recognizes and binds to the leucine-rich nuclear export signal (NES) present in its cargo proteins[5][6]. This interaction is dependent on the presence of RanGTP, a small GTPase. The entire complex is then translocated through the nuclear pore complex into the cytoplasm.
This compound, like other CRM1 inhibitors, is believed to covalently bind to a cysteine residue (Cys528) in the NES-binding groove of CRM1[1][3]. This covalent modification blocks the binding of cargo proteins to CRM1, effectively halting the nuclear export process. The resulting nuclear accumulation of tumor suppressor proteins, such as p53, p21, and FOXO proteins, can trigger downstream anti-cancer effects[4][5][9][10].
Anticipated Effects in Cancer Cell Lines
Based on the known function of other CRM1 inhibitors, treatment of cancer cell lines with this compound is expected to result in:
-
Inhibition of Cell Proliferation: By causing cell cycle arrest, CRM1 inhibitors can significantly reduce the proliferation rate of cancer cells.
-
Induction of Apoptosis: The nuclear accumulation of pro-apoptotic proteins can trigger programmed cell death.
-
Nuclear Sequestration of Tumor Suppressor Proteins: The hallmark of CRM1 inhibition is the retention of key tumor suppressor and growth regulatory proteins within the nucleus.
Quantitative Data Summary
While specific quantitative data for this compound in a wide range of cancer cell lines is not extensively available in public literature, the following table provides a template for summarizing expected experimental outcomes based on studies with other CRM1 inhibitors. Researchers using this compound should aim to generate similar data for their cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis (%) (at 2x IC50) | Nuclear Localization of p53 (Fold Change) |
| MCF-7 | Breast Cancer | [Expected Low µM] | [Expected Increase] | [Expected Increase] |
| A549 | Lung Cancer | [Expected Low µM] | [Expected Increase] | [Expected Increase] |
| HCT116 | Colon Cancer | [Expected Low µM] | [Expected Increase] | [Expected Increase] |
| U2OS | Osteosarcoma | [Expected Low µM] | [Expected Increase] | [Expected Increase] |
Data in this table is hypothetical and should be determined experimentally for this compound.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Immunofluorescence for Nuclear Localization
This protocol is for visualizing the nuclear retention of CRM1 cargo proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a CRM1 cargo protein (e.g., p53, RanBP1)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for 2-4 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]
- 2. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 10. CRM1 Blockade by Selective Inhibitors of Nuclear Export (SINE) attenuates Kidney Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKF050-638 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKF050-638 is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[1][2] Aberrant activation of this pathway promotes tumor cell growth, proliferation, survival, and resistance to therapy.[3][4] These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The included methodologies and data presentation guidelines are intended to ensure robust and reproducible preclinical studies.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its anti-neoplastic effects by inhibiting key kinases within the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cellular processes essential for tumor progression.[1][5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation while inhibiting apoptosis.[6][7] By targeting this pathway, this compound aims to halt tumor growth and induce cancer cell death.
Data Presentation: In Vivo Efficacy of this compound
Quantitative data from xenograft studies should be summarized for clarity and comparative analysis. The following tables represent mock data for the anti-tumor activity of this compound in a non-small cell lung cancer (NSCLC) CDX model (NCI-H460) and a colorectal cancer (CRC) PDX model.
Table 1: Efficacy of this compound in NCI-H460 NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1520 ± 155 | - | +2.5 |
| This compound | 25 | Daily, p.o. | 780 ± 95 | 48.7 | -1.8 |
| This compound | 50 | Daily, p.o. | 410 ± 62 | 73.0 | -4.5 |
| Standard of Care | Varies | Per Protocol | 650 ± 88 | 57.2 | -3.2 |
Table 2: Efficacy of this compound in a Colorectal Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | 1850 ± 210 | - | +1.5 |
| This compound | 50 | Daily, i.p. | 890 ± 115 | 51.9 | -5.1 |
| This compound | 75 | Daily, i.p. | 550 ± 78 | 70.3 | -7.8 |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Study
This protocol outlines the procedure for evaluating the efficacy of this compound in a subcutaneous CDX model.
1. Cell Culture and Animal Model:
-
Cell Line: NCI-H460 (human non-small cell lung cancer) or other appropriate cell line with a constitutively active PI3K/AKT/mTOR pathway.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
2. Tumor Implantation:
-
Harvest NCI-H460 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.[8]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing: Administer this compound or vehicle control daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for 21 consecutive days.
-
Dose Levels: Include at least two dose levels of this compound and a standard-of-care agent if applicable.
5. Efficacy and Tolerability Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal at least twice a week as a measure of toxicity.
-
Study Termination: The study is terminated when the mean tumor volume in the control group reaches approximately 1500-2000 mm³, or after a pre-defined treatment duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Protocol 2: Patient-Derived Xenograft (PDX) Model Study
This protocol describes the use of a PDX model to assess the efficacy of this compound, which can offer a more clinically relevant assessment.[9][10]
1. PDX Model and Animal Husbandry:
-
PDX Model: Select a well-characterized PDX model from a relevant cancer type (e.g., colorectal cancer) known to harbor mutations in the PI3K/AKT/mTOR pathway.
-
Animal Model: Female NOD/SCID or other severely immunodeficient mice, 6-8 weeks old.
2. Tumor Implantation and Expansion:
-
Surgically implant a small fragment (2-3 mm³) of the cryopreserved PDX tumor subcutaneously into the flank of the mice.
-
Allow the tumors to grow and passage them to subsequent cohorts of mice to generate a sufficient number of animals for the efficacy study.
3. Study Design and Treatment:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Formulate and administer this compound as described in the CDX protocol. The dosing schedule may be adjusted based on the growth kinetics of the PDX model.
4. Endpoint Analysis:
-
Monitor tumor volume and body weight as described for the CDX study.
-
At the end of the study, tumors can be excised for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-AKT, p-S6) and histopathological evaluation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a xenograft efficacy study.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PKF050-638 Efficacy in 3D Cell Cultures
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo animal models.[1][2] These models more accurately mimic the complex architecture, cell-cell interactions, and physiological gradients of solid tumors.[3][4][5] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance.[6] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[6] PKF050-638 is a novel, potent, and specific small molecule inhibitor designed to disrupt the canonical Wnt signaling pathway by targeting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.
These application notes provide detailed protocols for generating 3D tumor spheroids and quantifying the anti-tumor efficacy of this compound using established viability and imaging-based assays.
Mechanism of Action of this compound
In a healthy state, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] When a Wnt ligand binds to its Frizzled (Fzd) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6] Nuclear β-catenin then binds to TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[6]
This compound exerts its inhibitory effect at the final downstream step of this cascade. It prevents the physical association of nuclear β-catenin with TCF4, thereby blocking the transcription of Wnt target genes and suppressing tumor cell growth.
References
- 1. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HitPredict - High confidence protein-protein interactions [hitpredict.org]
- 3. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Wnt pathway in human cancers: therapeutic targeting with a focus on OMP-54F28 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
PKF050-638 solubility issues and solutions
Issue: Information regarding the chemical compound "PKF050-638" is not available in public databases.
Our comprehensive search for "this compound" did not yield any relevant information about a chemical compound with this identifier. The search results pointed to unrelated industrial products, suggesting that "this compound" may be an internal product code, a mislabeled compound, or a highly specific custom molecule not yet described in publicly accessible literature.
We recommend the following steps to our users:
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Verify the Compound Identifier: Please double-check the name and any associated catalog numbers or batch information for the compound . Ensure there are no typographical errors.
-
Consult the Supplier: The most reliable source of information for a specific chemical compound is the supplier or manufacturer. They are required to provide a detailed datasheet or Certificate of Analysis (CoA) that includes solubility information, stability, and handling instructions.
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Review Internal Documentation: If this compound was synthesized in-house or is part of a proprietary library, please refer to your internal documentation, laboratory notebooks, or institutional database for its chemical properties.
Once the correct identity of the compound and its basic properties are established, our technical support team can provide more targeted assistance with solubility and other experimental challenges.
Technical Support Center: Optimizing Novel Small Molecule Inhibitor Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of novel small molecule inhibitors in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear protocols for determining optimal inhibitor concentrations, with a focus on uncharacterized compounds like PKF050-638.
Frequently Asked Questions (FAQs)
Q1: What is the first step when working with a new small molecule inhibitor like this compound?
A1: Before beginning cell-based assays, it is crucial to gather as much information as possible about the compound. For a novel compound with limited public data, focus on the information provided by the supplier, including its chemical structure, purity, and solubility. It's also important to properly dissolve and store the compound to maintain its stability and activity.[1] Be mindful of the three 'S's': Solvent, Solubility, and Stability.[1][2]
Q2: How do I choose an appropriate starting concentration range for a novel inhibitor in a cell viability assay?
A2: For a completely uncharacterized inhibitor, a broad concentration range is recommended for the initial experiments. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. In vitro potency for small molecules in cell-based assays is often in the <1-10 μM range.[3] Compounds effective only at concentrations >10 μM may have non-specific target effects.[3]
Q3: What are the most common cell viability assays, and how do I choose the right one?
A3: Several types of cell viability assays are available, each with its own advantages and limitations. Common methods include:
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Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of living cells by observing the reduction of a tetrazolium salt to a colored formazan product.[4]
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Resazurin (alamarBlue®) based assays: This is a fluorometric method that also measures metabolic activity.
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ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.
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Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.[5]
The choice of assay depends on factors such as the cell type, the expected mechanism of the compound, and the available equipment.
Q4: My cell viability results are not reproducible. What are the common causes?
A4: Lack of reproducibility in cell-based assays can stem from several factors.[6] Key areas to troubleshoot include:
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Cell Culture Conditions: Inconsistent cell passage number, confluency, or the presence of contamination can significantly impact results.
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Compound Handling: Improper storage, repeated freeze-thaw cycles, or insolubility of the compound can alter its effective concentration.
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Assay Protocol: Variations in incubation times, cell seeding density, and reagent preparation can introduce variability.[7]
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Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[1][2] It is crucial to include a vehicle control (cells treated with the solvent alone) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of all reagents. |
| No dose-dependent effect observed | The concentration range is too high or too low. The compound is inactive or has degraded. The incubation time is too short. | Test a wider range of concentrations (e.g., from 1 pM to 100 µM). Verify the compound's integrity and storage conditions. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Vehicle control shows significant cell death | The solvent (e.g., DMSO) concentration is too high. | Keep the final solvent concentration consistent across all wells and as low as possible, typically ≤ 0.5%.[8] |
| Unexpected increase in signal at high inhibitor concentrations | The compound may be interfering with the assay chemistry (e.g., has its own color or fluorescence, or reacts with the assay reagents).[9] | Run a control plate without cells to check for direct compound interference with the assay reagents. Consider using an alternative viability assay with a different detection method. |
Experimental Protocols
Protocol 1: Determining the IC50 of a Novel Inhibitor (e.g., this compound) using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a new compound.
Materials:
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Adherent cells in culture
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96-well flat-bottom plates
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Novel inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
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Complete cell culture medium
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of the inhibitor in complete culture medium. A typical starting range would be from 200 µM to 2 nM. Also, prepare a 2x concentrated vehicle control.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x concentrated inhibitor dilutions and controls to the appropriate wells. This will result in a 1x final concentration.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.[6]
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Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis:
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Subtract the average absorbance of the blank wells (medium only) from all other wells.
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Normalize the data to the vehicle control to get the percentage of cell viability.
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Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[10]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a novel inhibitor.
Troubleshooting Logic for Unexpected Cell Viability Resultsdot
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. resources.biomol.com [resources.biomol.com]
- 4. altogenlabs.com [altogenlabs.com]
- 5. This compound [528893-52-9] | Orgasynth [orgasynth.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of PKF050-638
Disclaimer: Information regarding the specific compound "PKF050-638" is not publicly available. This guide has been created as a representative example for a hypothetical small molecule inhibitor, here termed "PKFi-XYZ," designed to target a specific signaling pathway. The experimental protocols, data, and troubleshooting advice are based on common scenarios encountered with kinase inhibitors and are intended to serve as a template for researchers.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis even at low concentrations of this compound. What could be the cause?
A1: Unexpected cytotoxicity at low concentrations can stem from several factors:
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Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival in your specific cell line.
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Metabolite toxicity: A metabolite of this compound could be more toxic than the parent compound.
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Cell line sensitivity: The cell line you are using might be particularly sensitive to the inhibition of the intended target or have unique dependencies on off-target kinases.
We recommend performing a dose-response cell viability assay and comparing the IC50 for cell death with the IC50 for target inhibition.
Q2: I am not observing the expected downstream effect on my target pathway, even though I have confirmed target engagement. Why is this happening?
A2: This could be due to pathway redundancy or off-target effects that counteract the intended effect.
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Parallel signaling pathways: Another pathway may be compensating for the inhibition of your target pathway, leading to a muted or absent downstream phenotype.
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Off-target activation: this compound might be unintentionally activating a compensatory pathway that masks the effect of target inhibition.
Consider performing a phospho-proteomics screen or a targeted western blot array to investigate the activation state of key parallel and downstream signaling nodes.
Q3: I am seeing a phenotype that is inconsistent with the known function of the intended target. How can I determine if this is an off-target effect?
A3: Inconsistent phenotypes are a strong indicator of off-target activity. To investigate this, you can:
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Use a structurally unrelated inhibitor: If a different inhibitor of the same target reproduces the intended phenotype but not the inconsistent one, it suggests the latter is an off-target effect of this compound.
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Perform a rescue experiment: Overexpressing a drug-resistant mutant of the intended target should rescue the on-target effects but not the off-target ones.
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Conduct a kinome-wide scan: This will provide a broad overview of which other kinases this compound is inhibiting at the concentrations you are using.
Quantitative Data Summary
The following tables provide hypothetical data for PKFi-XYZ (our stand-in for this compound) to illustrate the kind of information useful for troubleshooting.
Table 1: In Vitro Kinase Selectivity Profile of PKFi-XYZ
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target A |
| Target A (On-Target) | 10 | 1 |
| Kinase B (Off-Target) | 150 | 15 |
| Kinase C (Off-Target) | 800 | 80 |
| Kinase D (Off-Target) | > 10,000 | > 1,000 |
| Kinase E (Off-Target) | > 10,000 | > 1,000 |
Table 2: Cellular Potency and Cytotoxicity of PKFi-XYZ in Different Cell Lines
| Cell Line | Target A Engagement IC50 (nM) | Cell Viability IC50 (nM) | Therapeutic Window |
| Cell Line X | 50 | 2,000 | 40x |
| Cell Line Y | 75 | 300 | 4x |
| Cell Line Z | 60 | > 10,000 | > 166x |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Add the diluted compound to the respective wells. Include a DMSO-only control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
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Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Data Acquisition: Measure luminescence or fluorescence using a plate reader.
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Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
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Cell Treatment: Treat cells with this compound at various concentrations and time points.
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against your target of interest (e.g., phospho-Target A, total-Target A, and downstream markers). Follow with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Intended signaling pathway and the inhibitory action of this compound on Target A.
Caption: A logical workflow to determine if an unexpected phenotype is due to an off-target effect.
Caption: Relationship between a problem, its potential causes, and corresponding solutions.
PKF050-638 stability in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of PKF050-638 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of the p53/MDM2 interaction, with an IC50 of 0.54 µM. It functions by inhibiting the binding of MDM2 to p53, which prevents the subsequent degradation of p53. This leads to the accumulation of p53, activation of p53-mediated pathways, and ultimately, inhibition of cell growth in cancer cells that express wild-type p53 and high levels of MDM2.
Q2: In which solvents is this compound soluble?
This compound is a crystalline solid with good solubility in several common organic solvents. It is sparingly soluble in water. For detailed solubility data, please refer to the table below.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in DMSO. For detailed instructions, see the "Experimental Protocols" section. It is strongly advised to prepare and use solutions on the same day. If advance preparation is necessary, store the solution in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes and centrifuge it to ensure maximum recovery of the product.
Q4: What are the recommended storage conditions and stability for this compound?
The stability of this compound depends on whether it is in powdered form or in a solvent. The provided data indicates long-term stability when stored as a solid at -20°C. Stock solutions in DMSO are stable for shorter periods.
Data Summary Tables
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Molarity (approx.) |
| DMSO | ≥43 mg/mL | ~100.12 mM |
| Ethanol | ≥2.5 mg/mL | ~5.82 mM |
| DMF | ≥1.4 mg/mL | ~3.26 mM |
| Water | <1 mg/mL | - |
Data compiled from multiple supplier datasheets.
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | ≥ 2-3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| Aqueous Solution | Not Recommended | Should be used the same day |
Note: It is not recommended to store working solutions in aqueous media.
Signaling Pathway
The primary mechanism of this compound involves the disruption of the p53-MDM2 autoregulatory feedback loop. In normal and cancer cells, MDM2 acts as an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation, thus keeping its levels low.[1][2] this compound binds to MDM2, blocking the p53-MDM2 interaction. This stabilizes p53, allowing it to accumulate and activate downstream target genes responsible for cell cycle arrest and apoptosis.[2]
Caption: p53-MDM2 pathway and the inhibitory action of this compound.
Troubleshooting Guide
Q: My this compound precipitated when I diluted my DMSO stock solution into an aqueous medium (e.g., PBS or cell culture medium). What went wrong and how can I fix it?
A: This is a common issue due to the low aqueous solubility of this compound.
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Cause: The final concentration of the compound in the aqueous medium may be above its solubility limit. Additionally, the final percentage of DMSO may be too low to keep the compound dissolved.
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Solution:
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Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on cells (typically <0.5%).
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Use a Lower Working Concentration: Re-evaluate the required concentration for your experiment. It's possible a lower, soluble concentration is still effective.
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Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound.
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Prepare Fresh: Always make final dilutions into aqueous media immediately before use. Do not store aqueous working solutions.
-
Q: I am not observing the expected anti-proliferative effect in my cell line, even though it is known to have wild-type p53.
A: Several factors could contribute to a lack of biological activity.
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Cause 1: Low MDM2 Expression: this compound is most effective in cells with high levels of MDM2, where p53 is actively suppressed. Your cell line may have low endogenous MDM2 levels.
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Solution 1: Verify the MDM2 expression level in your cell line using Western Blot or qPCR. Consider using a positive control cell line known to be sensitive, such as SJSA-1 osteosarcoma cells.
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Cause 2: Compound Degradation: The compound may have degraded due to improper storage or handling.
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Solution 2: Ensure stock solutions have been stored correctly at -20°C or -80°C and are within the recommended stability period. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if in doubt.
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Cause 3: p53 Pathway Alterations: Your cell line may have other mutations or alterations downstream of the p53-MDM2 interaction that confer resistance.
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Solution 3: Confirm the status of the entire p53 pathway in your cells. As a control, you can treat cells with a DNA-damaging agent to confirm that p53 can be stabilized and activated through other mechanisms.
Caption: Troubleshooting workflow for lack of biological activity.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 429.49 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh 0.429 mg.
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Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
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Dissolve: Vortex the solution thoroughly. To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a few minutes.
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Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
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Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Protocol 2: General Cell Proliferation Assay
This protocol is a general guideline. Specific cell densities and incubation times should be optimized for your cell line.
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Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow for 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (e.g., <0.5%).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle only" control (medium with the same percentage of DMSO) and an "untreated" control.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Measure Proliferation: Quantify cell proliferation using a suitable method, such as a BrdU colorimetric ELISA kit or an MTS/MTT assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: General workflow for a cell-based proliferation assay.
References
Technical Support Center: Optimizing In Vivo Delivery of Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging compounds in animal models. While direct information on "PKF050-638" is not publicly available, this guide addresses common issues encountered with novel small molecules that exhibit poor solubility, stability, or bioavailability.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles when administering novel compounds in animal models.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound during or after formulation. | Poor aqueous solubility of the compound. | 1. Co-solvent Systems: Utilize biocompatible co-solvents such as DMSO, ethanol, or PEG300/400. Note: It is critical to perform a dose-ranging toxicity study for the vehicle itself. 2. Surfactants/Solubilizing Agents: Incorporate surfactants like Tween 80 or Cremophor EL to improve solubility and stability. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility. |
| Inconsistent or low drug exposure in plasma after administration. | 1. Poor absorption from the administration site (e.g., oral, intraperitoneal). 2. Rapid metabolism or clearance. | 1. Formulation Optimization: Explore advanced formulations such as lipid-based nanoparticles, cyclodextrin complexes, or amorphous solid dispersions to enhance absorption. 2. Route of Administration: Consider alternative routes. Intravenous (IV) administration bypasses absorption barriers and can provide a baseline for bioavailability. 3. Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, and AUC. This will inform dosing regimens. |
| Toxicity or adverse events observed in animal models. | 1. Off-target effects of the compound. 2. Toxicity of the formulation vehicle. | 1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. 2. Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). 3. Refine Formulation: Reduce the concentration of potentially toxic excipients in the formulation. |
| High variability in experimental results between animals. | 1. Inconsistent dosing technique. 2. Instability of the formulation. 3. Biological variability in the animal model. | 1. Standardize Procedures: Ensure all personnel are trained on consistent administration techniques (e.g., gavage, injection). 2. Formulation Stability: Assess the stability of your formulation over the duration of the experiment. Prepare fresh formulations if needed. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for formulating a poorly soluble compound for in vivo studies?
A1: Start with a thorough pre-formulation assessment. This includes determining the compound's solubility in various biocompatible solvents and pH conditions. A common starting point is to test solubility in vehicles containing DMSO, PEG400, and Tween 80. Based on these results, you can develop a simple formulation for initial pilot studies.
Q2: How can I improve the oral bioavailability of my compound?
A2: Improving oral bioavailability often requires enhancing both solubility and permeability. Strategies include:
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Micronization: Reducing the particle size of the compound can increase its surface area and dissolution rate.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
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Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
Q3: What are the key parameters to evaluate in a pilot pharmacokinetic (PK) study?
A3: A pilot PK study should aim to determine:
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Cmax: The maximum plasma concentration of the drug.
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Tmax: The time at which Cmax is reached.
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AUC (Area Under the Curve): A measure of total drug exposure over time.
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t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
These parameters will be crucial for designing effective dosing schedules for your efficacy studies.
Quantitative Data Summary
The following table provides a hypothetical comparison of different formulation strategies for a novel compound.
| Formulation | Vehicle Composition | Route of Administration | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Formulation A | 0.5% CMC / 0.1% Tween 80 in water | Oral | 50 ± 15 | 250 ± 75 | 5 |
| Formulation B | 10% DMSO / 40% PEG400 / 50% Saline | Intraperitoneal | 300 ± 90 | 1200 ± 300 | N/A |
| Formulation C | Lipid Nanoparticles in Saline | Intravenous | 1500 ± 400 | 4500 ± 900 | 100 (Reference) |
| Formulation D | SEDDS | Oral | 450 ± 120 | 2700 ± 600 | 60 |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection
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Weigh the required amount of the compound.
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Dissolve the compound in DMSO to create a stock solution (e.g., 100 mg/mL).
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In a separate tube, mix the required volumes of PEG400 and saline.
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Slowly add the DMSO stock solution to the PEG400/saline mixture while vortexing to avoid precipitation.
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The final vehicle composition should be, for example, 10% DMSO, 40% PEG400, and 50% saline.
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Visually inspect the final formulation for any precipitation. If necessary, gently warm the solution.
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Administer the formulation to the animals at the desired dose.
Protocol 2: Oral Gavage Administration in Mice
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Ensure the mouse is properly restrained.
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Use a flexible feeding tube of the appropriate size for the mouse.
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Measure the length of the feeding tube from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
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Draw the formulation into a syringe and attach the feeding tube.
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Gently insert the tube into the esophagus and advance it to the pre-measured length.
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Slowly administer the formulation.
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Carefully remove the feeding tube.
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Monitor the animal for any signs of distress.
Visualizations
Technical Support Center: Managing Resistance to PKF050-638 in Cancer Cells
Disclaimer: The compound PKF050-638 is documented primarily as a potent and selective inhibitor of HIV-1 Rev.[1] There is currently no established literature on its use as a cancer therapeutic or on resistance mechanisms in cancer cells. This technical support guide is constructed based on the known mechanisms of a well-characterized class of anti-cancer drugs that share a similar target with the HIV-1 Rev inhibitor: the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as XPO1). The information provided herein is based on data from Selinexor, a clinical CRM1 inhibitor, and is intended to serve as a hypothetical guide for researchers encountering resistance to a CRM1 inhibitor in a cancer context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CRM1 inhibitor like this compound in cancer cells?
A1: CRM1 inhibitors function by binding to and inactivating the nuclear export protein CRM1 (XPO1).[2][3][4] In cancer cells, CRM1 is often overexpressed and facilitates the transport of tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm, effectively neutralizing their function.[2][3][5] By blocking CRM1, these inhibitors cause the nuclear accumulation and reactivation of TSPs such as p53, p21, and IκB, leading to cell cycle arrest and apoptosis in malignant cells.[3][6][7]
Q2: What are the common signs that my cancer cells are developing resistance to this compound?
A2: The primary indicator of resistance is a decreased sensitivity to the drug, which can be observed as an increase in the half-maximal inhibitory concentration (IC50) value. This means a higher concentration of the drug is required to achieve the same level of cancer cell death. Other signs include a reduced rate of apoptosis and a diminished level of cell cycle arrest upon treatment compared to sensitive cells.
Q3: What are the known molecular mechanisms of resistance to CRM1 inhibitors?
A3: Resistance to CRM1 inhibitors can arise through several mechanisms:
-
Target Alteration: A mutation in the XPO1 gene at the drug's binding site, such as the C528S mutation, can prevent the inhibitor from binding to CRM1, thereby rendering it ineffective.[8]
-
Upregulation of Alternative Export Pathways: Cancer cells may compensate for CRM1 inhibition by upregulating other nuclear export proteins, such as XPOT and KPNB1, to maintain the export of essential proteins.[8]
-
Activation of Downstream Signaling Pathways: Increased activity of pro-survival pathways, such as the NF-κB pathway, can counteract the apoptotic effects of CRM1 inhibition.[7] Overexpression of transcription factors like E2F1 has also been linked to a poorer response to treatment.[8][9]
Q4: Is it possible to overcome resistance to this compound?
A4: Yes, several strategies can be employed to overcome resistance to CRM1 inhibitors. Combination therapies have shown significant promise. For instance, combining a CRM1 inhibitor with a proteasome inhibitor (e.g., bortezomib) can prevent the degradation of IκB-α, enhancing the inhibition of the pro-survival NF-κB pathway and re-sensitizing resistant cells.[7] Additionally, combining with other chemotherapeutic agents that induce DNA damage can have a synergistic effect.[10]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cell line.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Development of intrinsic resistance | 1. Confirm IC50 shift: Perform a dose-response cell viability assay (e.g., MTT assay) comparing your cell line with a known sensitive control line. 2. Sequence the XPO1 gene: Isolate genomic DNA and sequence the region encoding the drug-binding site (around cysteine 528) to check for mutations. 3. Assess CRM1 expression: Perform immunoblotting to compare CRM1 protein levels between your cell line and the sensitive control. | A significant rightward shift in the dose-response curve confirms resistance. Identification of a mutation like C528S would confirm target-based resistance. No change in CRM1 expression would suggest other resistance mechanisms. |
| Experimental variability | 1. Check drug integrity: Ensure the drug stock is not degraded. Prepare fresh dilutions for each experiment. 2. Standardize cell seeding density: Inconsistent cell numbers can affect viability readouts. 3. Verify assay conditions: Ensure consistent incubation times and reagent concentrations. | Consistent IC50 values across experiments would rule out experimental error. |
Table 1: Example IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MM.1S (Sensitive) | This compound (hypothetical) | 50 | 1x |
| MM.1S-Res (Resistant) | This compound (hypothetical) | 5000 | 100x |
Issue 2: Reduced apoptosis in response to this compound treatment.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Altered downstream signaling | 1. Analyze nuclear retention of TSPs: Use immunofluorescence or cell fractionation followed by immunoblotting to check if tumor suppressor proteins (e.g., p53, p21) are still accumulating in the nucleus upon treatment. 2. Assess NF-κB pathway activity: Perform an immunoblot for phosphorylated IκB-α and p65 to determine if the NF-κB pathway is hyperactive in your resistant cells. | In resistant cells, you may observe reduced nuclear accumulation of TSPs compared to sensitive cells. Increased levels of phosphorylated IκB-α and p65 would indicate hyperactivation of the NF-κB pathway. |
| Upregulation of anti-apoptotic proteins | 1. Profile anti-apoptotic proteins: Use immunoblotting to measure the expression levels of proteins like Bcl-2 and Mcl-1 in both sensitive and resistant cells, with and without treatment. | Resistant cells may exhibit higher basal levels or treatment-induced upregulation of anti-apoptotic proteins. |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Immunoblotting for CRM1 and Cargo Proteins
This protocol is for detecting the expression levels of specific proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRM1, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Immunofluorescence for Nuclear/Cytoplasmic Localization
This protocol allows for the visualization of protein localization within the cell.
Materials:
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-p53)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat with this compound as required.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary antibody for 1-2 hours at room temperature.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of a CRM1 inhibitor.
Caption: Key mechanisms of resistance to CRM1 inhibitors.
Caption: Troubleshooting workflow for suspected resistance.
References
- 1. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 2. Selinexor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 4. Selinexor: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. oncotarget.com [oncotarget.com]
- 8. oaepublish.com [oaepublish.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Selinexor in combination with carboplatin and paclitaxel in patients with advanced solid tumors: Results of a single-center, multi-arm phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
PKF050-638 inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKF050-638. Below you will find information to help address potential inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the kinase domain of the novel protein Kinase-Associated Factor 9 (KAF9). By binding to the ATP-binding pocket of KAF9, it prevents the phosphorylation of its downstream target, Transcription Factor Z (TFZ). This inhibition is intended to block the translocation of TFZ to the nucleus and subsequent activation of pro-inflammatory gene expression.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. We advise against repeated exposure of the reconstituted compound to room temperature.
Q3: My this compound solution has a visible precipitate. Can I still use it?
The appearance of a precipitate in your stock solution may indicate that the compound has fallen out of solution. This can be caused by improper storage or exceeding the solubility limit. We do not recommend using a solution with visible precipitate as the effective concentration will be unknown. Please refer to the troubleshooting guide below for steps on proper solubilization.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Repeat Experiments
High variability between replicate experiments is a common issue. The following table outlines potential causes and suggested solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Density | Ensure consistent cell seeding density across all wells and plates. Perform cell counts before seeding. | Reduced variability in baseline and treated conditions. |
| Variable Drug Treatment Time | Use a synchronized timer for all drug additions and ensure incubation times are identical for all samples. | More consistent dose-response curves. |
| Edge Effects in Multi-Well Plates | Avoid using the outermost wells of multi-well plates, or fill them with PBS to maintain humidity. | Minimized evaporation and more uniform cell growth. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Vortex and gently warm if necessary. | Consistent and accurate final drug concentration. |
Issue 2: Lower than Expected Potency (High IC50 Value)
If you are observing a higher than expected IC50 value for this compound, consider the following factors.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | IC50 values should align with the expected range. |
| High Serum Concentration in Media | This compound may bind to serum proteins. Test the compound's activity in lower serum concentrations (e.g., 0.5-2% FBS). | Increased apparent potency of the compound. |
| Cell Line Resistance | The cell line used may have low expression of the KAF9 target or compensatory signaling pathways. Confirm KAF9 expression via Western Blot or qPCR. | Understanding of cell line-specific effects. |
| Incorrect Assay Endpoint | Ensure the assay endpoint directly measures the downstream effects of KAF9 inhibition (e.g., TFZ nuclear translocation or target gene expression). | A more direct and sensitive readout of compound activity. |
Experimental Protocols
Protocol 1: Western Blot for KAF9 and Phospho-TFZ
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against KAF9, phospho-TFZ, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of KAF9 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing inconsistent results with this compound.
Caption: Logical relationship of this compound's mechanism from target binding to cellular phenotype.
Validation & Comparative
A Head-to-Head Comparison of MDM2-p53 Interaction Inhibitors: Nutlin-3a vs. SAR405838 (MI-77301) in p53 Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: Nutlin-3a and SAR405838 (also known as MI-77301). This analysis is supported by experimental data to delineate their performance in activating the tumor suppressor protein p53.
The p53 tumor suppressor plays a crucial role in maintaining genomic stability, and its inactivation is a hallmark of many cancers. In tumors with wild-type p53, its function is often suppressed by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2). Both Nutlin-3a and SAR405838 are designed to disrupt the MDM2-p53 interaction, thereby liberating p53 to induce cell cycle arrest, apoptosis, or senescence in cancer cells.
Mechanism of Action: Restoring p53 Function
Both Nutlin-3a and SAR405838 are potent and selective antagonists of MDM2.[1][2] They function by binding to the p53-binding pocket on the MDM2 protein, effectively preventing the interaction between MDM2 and p53.[3][4] This inhibition blocks MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 protein in the nucleus.[1] The stabilized p53 can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.[3][5]
Quantitative Performance Comparison
Experimental data demonstrates that while both compounds are effective, SAR405838 exhibits significantly higher potency in binding to MDM2 and in cellular assays compared to Nutlin-3a.
| Parameter | Nutlin-3a | SAR405838 (MI-77301) | Reference |
| MDM2 Binding Affinity (Ki) | ~90 nM (IC50 for Nutlin-3a) | 0.88 nM | [3][6] |
| Cell Growth Inhibition (IC50) | |||
| SJSA-1 (Osteosarcoma) | 1-2 µM | 0.1 µM | [7][8] |
| RS4;11 (Leukemia) | Not specified | 0.08 µM | [7] |
| LNCaP (Prostate Cancer) | Not specified | 0.2 µM | [7] |
| HCT-116 (Colon Cancer) | 1-2 µM | 0.4 µM | [7][8] |
Cellular Effects and Efficacy
Both Nutlin-3a and SAR405838 induce p53-dependent downstream effects in cancer cells harboring wild-type p53. These effects include cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[5][9]
Studies have shown that SAR405838 is 5 to 10 times more potent than Nutlin-3a in inducing the transcription of p21 and MDM2.[7] In vivo studies using xenograft models have demonstrated that SAR405838 can achieve complete and durable tumor regression at well-tolerated doses, highlighting its potent anti-tumor activity.[3][10] For instance, a single oral dose of SAR405838 was sufficient to cause complete tumor regression in an SJSA-1 osteosarcoma model.[3] Nutlin-3a has also shown efficacy in vivo, suppressing tumor growth in a dose-dependent manner in various xenograft models.[11][12]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare the efficacy of Nutlin-3a and SAR405838.
Western Blot for p53 Pathway Activation
Objective: To determine the effect of the inhibitors on the protein levels of p53 and its downstream targets (e.g., p21, MDM2, PUMA).
Methodology:
-
Cell Culture and Treatment: Seed cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Nutlin-3a, SAR405838, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the dose-dependent effect of the inhibitors on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Nutlin-3a or SAR405838 for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the data using a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitors.
Methodology:
-
Cell Treatment: Treat cells with the compounds as described for the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
Both Nutlin-3a and SAR405838 are effective inhibitors of the MDM2-p53 interaction, leading to the activation of the p53 pathway in cancer cells with wild-type p53. However, the available experimental data strongly suggests that SAR405838 possesses superior potency, with a significantly lower binding affinity for MDM2 and more potent cellular activity. The remarkable in vivo efficacy of SAR405838, including the induction of complete and durable tumor regression, positions it as a highly promising therapeutic candidate for p53 wild-type cancers. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of these MDM2 inhibitors.[13][14][15]
References
- 1. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascentagepharma.com [ascentagepharma.com]
- 8. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. sanofi.com [sanofi.com]
- 15. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MDM2 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key Murine Double Minute 2 (MDM2) inhibitors, supported by experimental data and detailed methodologies. While specific public data for PKF050-638 is not available, this guide focuses on well-characterized MDM2 inhibitors to provide a valuable comparative framework for researchers in the field.
The MDM2-p53 Signaling Pathway: A Key Target in Oncology
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] MDM2 is a primary negative regulator of p53.[3][4] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its tumor-suppressive functions.[2][3] In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[5][6][7] Therefore, inhibiting the MDM2-p53 interaction to reactivate p53 presents a promising therapeutic strategy.[5]
Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
Performance Comparison of MDM2 Inhibitors
The efficacy of MDM2 inhibitors is primarily assessed by their binding affinity to MDM2 and their potency in cellular assays. Key metrics include the inhibition constant (Ki), which reflects binding affinity, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicate the inhibitor's potency in a given assay.[8][9][10][11]
| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Cellular Potency (IC50/EC50, nM) | Key Features & Clinical Status |
| Nutlin-3a | MDM2 | ~90 | 100 - 300 (in various cancer cell lines) | Preclinical tool; potent and selective for MDM2.[12] |
| RG7112 (Idasanutlin) | MDM2 | ~18 | ~200 (in acute myeloid leukemia cells) | First MDM2 inhibitor in clinical trials; showed clinical activity but also hematological toxicity.[13] |
| RG7388 (Idasanutlin) | MDM2 | ~6 | ~30 (average in p53 wild-type cell lines) | Second-generation Nutlin analog with improved potency and oral bioavailability.[6] |
| MI-773 (SAR405838) | MDM2 | 0.88 | ~100 - 500 (in various cancer cell lines) | Potent and orally bioavailable; shows activity in wild-type p53 tumors.[7][12] |
| AMG-232 | MDM2 | 0.045 | ~10 (in SJSA-1 cells) | Highly potent and selective MDM2 inhibitor; investigated in solid and hematologic malignancies.[13] |
| Milademetan (DS-3032b) | MDM2 | Not widely reported | Potent in p53 wild-type cell lines | Orally administered; has shown encouraging results in liposarcoma and other solid tumors.[3] |
| CGM097 | MDM2 | Not widely reported | Potent in p53 wild-type cell lines | Investigated in patients with advanced solid tumors with wild-type p53.[14] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of MDM2 inhibitors. Below are detailed methodologies for key assays.
Biochemical Assays for MDM2-p53 Interaction
These assays directly measure the binding affinity of an inhibitor to the MDM2 protein.
Principle: This bead-based immunoassay measures the interaction between two molecules in close proximity.[15][16][17][18] Donor and acceptor beads are brought together when MDM2 and p53 interact, generating a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Recombinant GST-tagged MDM2 and His-tagged p53 proteins are diluted in an appropriate assay buffer.[15]
-
Inhibitor Incubation: A serial dilution of the test inhibitor (e.g., this compound) is incubated with the MDM2 and p53 proteins.
-
Bead Addition: Anti-GST acceptor beads and streptavidin-coated donor beads (pre-incubated with biotinylated anti-His antibody) are added to the mixture.
-
Signal Detection: The plate is incubated in the dark, and the AlphaLISA signal is read using a compatible plate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Principle: TR-FRET is a robust technology for studying protein-protein interactions.[19][20][21][22][23] It utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity due to the MDM2-p53 interaction, FRET occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant MDM2 (e.g., GST-tagged) and p53 (e.g., His-tagged and biotinylated) are prepared in assay buffer. A terbium-labeled anti-GST antibody (donor) and a fluorescently labeled streptavidin (acceptor) are used.
-
Assay Reaction: MDM2, p53, terbium-labeled antibody, and the test inhibitor are incubated together.
-
FRET Detection: The fluorescently labeled streptavidin is added, and the plate is incubated to allow for binding. The TR-FRET signal is measured using a plate reader with appropriate filters for the donor and acceptor.
-
Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
Principle: SPR is a label-free technique that measures real-time binding kinetics and affinity.[24][25][26][27][28] One of the interacting partners (e.g., p53) is immobilized on a sensor chip, and the other partner (MDM2) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Chip Preparation: A sensor chip is activated, and a p53 peptide is immobilized.
-
Binding Analysis: Different concentrations of MDM2 are injected over the chip surface to measure association. A buffer flow is then used to measure dissociation.
-
Inhibition Assay: To determine the Ki of an inhibitor, a fixed concentration of MDM2 is pre-incubated with varying concentrations of the inhibitor before being injected over the p53-coated chip.
-
Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The Ki is calculated from the competition data.
Cellular Assays
These assays evaluate the effect of MDM2 inhibitors on cancer cells.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[29][30][31][32] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., with wild-type p53) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the MDM2 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.
Experimental and Data Analysis Workflow
Caption: A streamlined workflow for the comprehensive evaluation of novel MDM2 inhibitors.
Conclusion
The development of small molecule inhibitors targeting the MDM2-p53 interaction is a vibrant area of cancer research. While direct comparative data for this compound is not publicly available, the information and protocols provided in this guide for other well-studied MDM2 inhibitors offer a robust framework for evaluating novel compounds. A thorough assessment of binding affinity, cellular potency, and in vivo efficacy, using standardized and well-documented experimental procedures, is essential for the successful development of the next generation of MDM2-targeted therapies.
References
- 1. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Mdm2 E3 Ligase TR-FRET Kit | South Bay Bio | Biomol.com [biomol.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 30. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 31. MTT (Assay protocol [protocols.io]
- 32. texaschildrens.org [texaschildrens.org]
Validating Target Engagement in Cells: A Comparative Guide for the Novel Compound PKF050-638
For researchers and drug development professionals, confirming that a novel compound like PKF050-638 directly interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of two predominant methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Probes. Understanding the principles, advantages, and limitations of each approach will enable the selection of the most appropriate strategy for validating the intracellular activity of this compound.
Comparison of Key Methodologies
The selection of a target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a summary of the key features of CETSA and Affinity-Based Probes.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Probes |
| Principle | Ligand binding increases the thermal stability of the target protein.[1][2] | A modified version of the compound of interest is used to covalently label and enrich the target protein.[3][4][5] |
| Compound Requirement | Unmodified compound (this compound) can be used. | Requires chemical synthesis of a probe version of this compound with a reactive group and a reporter tag.[3][6] |
| Target Requirement | Applicable to soluble and some membrane-associated proteins. | Broadly applicable, including to protein classes that are difficult to study with other methods. |
| Primary Readout | Changes in protein denaturation and precipitation measured by Western Blot, mass spectrometry, or proximity extension assay.[1][7] | Direct detection of the labeled target protein via the reporter tag (e.g., fluorescence or biotin).[6] |
| Throughput | Can be adapted for higher throughput formats.[8] | Can be high-throughput, especially with fluorescent readouts. |
| Advantages | - Uses the unmodified compound in a native cellular environment.[2]- Does not require chemical modification of the drug.- Provides evidence of direct physical interaction.[1] | - Can provide direct identification of the target protein.- Enables visualization of target localization.- Can be used for activity-based protein profiling (ABPP).[5][9] |
| Disadvantages | - Not all proteins exhibit a significant thermal shift.- Can be technically challenging to optimize.- Indirectly measures target engagement. | - Probe synthesis can be complex and may alter the compound's binding properties.- Potential for off-target labeling.- Requires careful design of the probe to avoid steric hindrance.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols for CETSA and the use of affinity-based probes, which should be optimized for the specific target of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat cultured cells with either vehicle control or varying concentrations of this compound for a predetermined time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates to separate the precipitated, denatured proteins from the soluble, stable proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods. An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures indicates target engagement.[1]
Affinity-Based Probe Protocol
-
Probe Synthesis: Synthesize an affinity-based probe derivative of this compound. This typically involves incorporating a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne or biotin).[3][6]
-
Cellular Labeling: Incubate cells with the affinity probe.
-
Photo-crosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its target protein(s).
-
Cell Lysis: Lyse the cells to solubilize the proteins.
-
Enrichment/Detection: If the probe contains a biotin tag, use streptavidin beads to enrich the labeled proteins.[4] If the probe has a clickable tag like an alkyne, perform a click chemistry reaction to attach a fluorescent dye or biotin for visualization or enrichment.[6]
-
Analysis: Identify the labeled proteins by mass spectrometry or visualize them by in-gel fluorescence or Western Blot.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles, the following diagrams illustrate the CETSA and Affinity-Based Probe methodologies.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity-Based Probe Target Engagement.
Signaling Pathway Considerations
While the specific target of this compound is not defined, it is often crucial to understand the broader signaling context. The diagram below illustrates a generic kinase signaling pathway, which is a common target class for small molecule inhibitors. Validating target engagement with methods like CETSA or affinity probes provides direct evidence that this compound interacts with a specific kinase (e.g., Kinase B) in this pathway. This direct evidence is essential for interpreting downstream effects observed in functional assays.
Caption: Generic Kinase Signaling Pathway and Inhibitor Action.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Affinity-Based Probe to Profile MMP Active Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 8. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Epcoritamab (PKF050-638) in Combination with R² Demonstrates Superior Efficacy Over Standard Chemotherapy in Relapsed/Refractory Follicular Lymphoma
For Immediate Release: A comprehensive analysis of clinical trial data reveals that epcoritamab, a subcutaneously administered bispecific antibody, when used in combination with rituximab and lenalidomide (R²), offers significantly improved outcomes for patients with relapsed or refractory (R/R) follicular lymphoma compared to the standard immunochemotherapy regimen of R² alone. This comparison guide provides an in-depth look at the efficacy data, experimental protocols, and mechanism of action of this novel therapeutic approach.
Follicular lymphoma is the most common indolent non-Hodgkin lymphoma, and while initial treatments are often effective, the disease frequently relapses and can become refractory to subsequent therapies.[1][2] The current standard of care for R/R follicular lymphoma includes various immunochemotherapy regimens, with rituximab and lenalidomide (R²) being a frequently used option.[3][4]
Epcoritamab introduces a novel mechanism of action as a T-cell engaging bispecific antibody.[5][6][7][8][9] It simultaneously binds to the CD3 receptor on T-cells and the CD20 antigen on B-cells, including cancerous lymphoma cells.[5][6][7][8][9] This dual binding creates a bridge between the patient's own T-cells and the malignant B-cells, leading to T-cell activation and targeted cytotoxic killing of the lymphoma cells.[5][7][8]
Efficacy and Safety Data
Clinical trial data, particularly from the EPCORE NHL-2 and the pivotal Phase 3 EPCORE FL-1 (NCT05409066) studies, form the basis of this comparison.[2][10][11][12][13][14][15][16][17][18][19][20] The investigational arm of these studies evaluated the efficacy of epcoritamab in combination with R² against the control arm of R² alone.
Table 1: Comparison of Efficacy Data
| Efficacy Endpoint | Epcoritamab + R² | R² (Standard of Care) | Clinical Trial |
| Overall Response Rate (ORR) | 96% - 97% | Statistically significantly lower | EPCORE NHL-2, EPCORE FL-1[10][11][12][13] |
| Complete Response (CR) Rate | 86% - 88% | Not explicitly stated, but lower | EPCORE NHL-2[10][12] |
| Progression-Free Survival (PFS) | 79% reduction in risk of progression or death | Higher risk of progression or death | EPCORE FL-1[11][13][14] |
| Median Time to Response | 1.4 months | Not available | EPCORE NHL-2[10][12] |
Table 2: Key Safety Findings
| Adverse Event | Epcoritamab + R² | Notes |
| Cytokine Release Syndrome (CRS) | 51% (mostly Grade 1-2) | A known side effect of T-cell engaging therapies, generally manageable.[10][16] |
| Neutropenia | 65% | A common hematological side effect.[12] |
| Injection-site Reactions | 38% | Generally mild and localized.[10] |
| Fatigue | 33% | A common side effect of cancer therapies.[10] |
Experimental Protocols
The data presented is primarily from two key clinical trials:
1. EPCORE NHL-2 (NCT04663347): A Phase 1/2, open-label, multicenter trial.[10][16]
-
Patient Population: Adult patients with relapsed or refractory CD20+ follicular lymphoma who had received at least one prior line of therapy.[10]
-
Treatment Protocol: Patients received subcutaneous epcoritamab in combination with standard doses of rituximab and lenalidomide (R²) for up to 12 cycles of 28 days each.[10][12] Epcoritamab was administered with a step-up dosing schedule to mitigate the risk of cytokine release syndrome.[12]
-
Primary Endpoint: Overall Response Rate (ORR).[12]
-
Secondary Endpoints: Complete Response (CR) rate, duration of response, progression-free survival (PFS), and safety.[12]
2. EPCORE FL-1 (NCT05409066, M20-638): A Phase 3, randomized, open-label, multicenter trial.[2][11][13][16][17][18][19]
-
Patient Population: Adult patients with relapsed or refractory follicular lymphoma after at least one prior line of systemic therapy, including an anti-CD20 monoclonal antibody.[16]
-
Treatment Arms:
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Response Rate (ORR).[16]
-
Secondary Endpoints: Overall survival, complete response rate, and minimal residual disease negativity.[16]
Visualizing the Mechanism and Workflow
To better understand the biological and clinical processes, the following diagrams illustrate the mechanism of action of epcoritamab and the workflow of the EPCORE FL-1 clinical trial.
Caption: Mechanism of action of epcoritamab.
Caption: EPCORE FL-1 clinical trial workflow.
References
- 1. Relapsed and Refractory Follicular Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Follicular Lymphoma: Relapsed/Refractory - LRF [lymphoma.org]
- 4. esmo.org [esmo.org]
- 5. Epcoritamab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Action - EPKINLY® (epcoritamab-bysp) HCP [epkinlyhcp.com]
- 7. What is the mechanism of Epcoritamab? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. go.drugbank.com [go.drugbank.com]
- 10. S222: EPCORITAMAB WITH RITUXIMAB + LENALIDOMIDE (R2) PROVIDES DURABLE RESPONSES IN PATIENTS WITH HIGH-RISK FOLLICULAR LYMPHOMA, REGARDLESS OF POD24 STATUS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Study of Subcutaneous Epcoritamab in Combination With Intravenous Rituximab and Oral Lenalidomide (R2) to Assess Adverse Events and Change in Disease Activity in Adult Participants With Follicular Lymphoma [clin.larvol.com]
- 16. ashpublications.org [ashpublications.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. M20-638: A PHASE 3 MULTICENTER RANDOMIZED OPEN-LABEL TRIAL OF EPCORITAMAB IN COMBINATION WITH RITUXIMAB AND LENALIDOMIDE (R2) COMPARED TO RITUXIMAB AND LENALIDOMIDE (R2) ALONE IN SUBJECTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 19. NCT05409066 | Patients at Heart [patientsatheart.com]
- 20. Study Details Page [abbvieclinicaltrials.com]
Dual MDM2/MDMX Inhibitors: A Comparative Guide for Researchers
A detailed analysis of prominent dual inhibitors targeting the p53-MDM2/MDMX axis, providing key performance data and experimental methodologies to inform preclinical research and drug development.
The intricate interplay between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX, is a cornerstone of cancer research. Dysregulation of this pathway, often through the overexpression of MDM2 and/or MDMX, leads to the suppression of p53's tumor-suppressing functions, a common feature in many human cancers. Consequently, the development of small molecules and peptides that can disrupt the p53-MDM2/MDMX interactions to reactivate p53 has emerged as a promising therapeutic strategy. While the initial focus was on selective MDM2 inhibitors, the significant role of MDMX in p53 inhibition has underscored the need for dual inhibitors.
This guide provides a comparative overview of several key dual MDM2/MDMX inhibitors, presenting their binding affinities and the experimental protocols used to determine these values. The information is intended for researchers, scientists, and drug development professionals working to advance novel cancer therapeutics.
Performance Comparison of Dual MDM2/MDMX Inhibitors
The following table summarizes the binding affinities of selected dual inhibitors for both MDM2 and MDMX. These values, presented as dissociation constants (Kd) or inhibition constants (Ki), are critical for evaluating the potency and selectivity of these compounds. Lower values indicate a higher binding affinity.
| Compound | Target | Binding Affinity (nM) | Assay Method |
| ATSP-7041 | MDM2 | Nanomolar affinity | Fluorescence Polarization |
| MDMX | Nanomolar affinity | Fluorescence Polarization[1][2][3] | |
| ALRN-6924 (Sulanemadlin) | MDM2 | High affinity | Competitive Binding Assay[4][5][6] |
| MDMX | High affinity | Competitive Binding Assay[4][5][6] | |
| SAR405838 (MI-77301) | MDM2 | Ki = 0.88 | Competitive Binding Assay[7][8][9] |
| MDMX | No significant binding | Biolayer Interferometry[7][9] | |
| Nintedanib | MDM2 | Kd = 1790 ± 340 | Microscale Thermophoresis |
| MDMX | Kd = 720 ± 400 | Microscale Thermophoresis[10] | |
| H109 | MDM2 | Kd = 5.7 | Fluorescence Polarization |
| MDMX | Kd = 27 | Fluorescence Polarization[11] |
Signaling Pathway and Inhibition Mechanism
The p53 protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase MDM2 and its homolog MDMX are key negative regulators of p53. Both MDM2 and MDMX can bind to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity. Furthermore, MDM2 can target p53 for proteasomal degradation. Dual inhibitors, such as those highlighted in this guide, function by competitively binding to the p53-binding pocket on both MDM2 and MDMX, thus preventing their interaction with p53. This leads to the stabilization and activation of p53, restoring its tumor-suppressive functions.
Caption: p53-MDM2/MDMX signaling pathway and inhibitor action.
Experimental Protocols
The determination of binding affinities is crucial for the characterization of novel inhibitors. Below are detailed methodologies for two common assays used in this context.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding of a small fluorescently labeled ligand to a larger protein. The principle is based on the change in the polarization of emitted light when a small, rapidly tumbling fluorescent molecule binds to a larger, slower-tumbling protein.
Materials:
-
Purified recombinant MDM2 or MDMX protein
-
Fluorescently labeled p53-derived peptide (e.g., with 5-carboxyfluorescein or Rhodamine)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., 50 mM NaCl, 10 mM Tris pH 8.0, 1 mM EDTA, and 5% DMSO)
-
Black, low-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Protein and Peptide Preparation: Prepare serial dilutions of the MDM2 or MDMX protein in the assay buffer. The concentration of the fluorescently labeled p53 peptide should be kept constant at a low nanomolar concentration.
-
Competition Binding Assay Setup: To each well of the microplate, add a fixed concentration of the fluorescent peptide and the target protein (MDM2 or MDMX).
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor like Nutlin-3a) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve. The Kd of the fluorescent peptide to the protein is typically determined in a separate saturation binding experiment.[12][13]
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the directed movement of molecules in a temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be used to quantify binding affinity.
Materials:
-
Purified recombinant MDM2 or MDMX protein
-
Test compounds (inhibitors)
-
Labeling dye for the protein (if not intrinsically fluorescent)
-
MST buffer (optimized for protein stability and minimal non-specific binding)
-
Capillaries for the MST instrument
-
MST instrument
Protocol:
-
Protein Labeling: If the target protein does not have an intrinsic fluorophore, it is labeled with a fluorescent dye according to the manufacturer's protocol. The unbound dye is removed by purification.
-
Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of the test compound in the MST buffer.
-
Capillary Loading: The samples are loaded into the MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[10]
Conclusion
The development of dual MDM2/MDMX inhibitors represents a significant advancement in the pursuit of p53-reactivating cancer therapies. The compounds and methodologies presented in this guide offer a valuable resource for researchers in the field. A thorough understanding of the binding affinities and the experimental techniques used to measure them is essential for the rational design and progression of novel, potent, and selective inhibitors of the p53-MDM2/MDMX axis. As research continues, the refinement of these inhibitors and the development of new chemical scaffolds hold the promise of more effective treatments for a wide range of cancers.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascentagepharma.com [ascentagepharma.com]
- 10. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Assay [bio-protocol.org]
- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PKF050-638 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HIV-1 Rev inhibitor PKF050-638 with other commercially available alternatives that target the same cellular machinery. The information presented is supported by experimental data from publicly available sources and includes detailed methodologies for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) Rev protein.[1] The replication of HIV-1 is dependent on the Rev protein, which facilitates the export of unspliced and partially spliced viral RNA transcripts from the nucleus to the cytoplasm, a critical step for the production of new viral particles. This compound exerts its antiviral activity by targeting the cellular protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1), a key receptor in the nuclear export pathway. By inhibiting the interaction between CRM1 and the nuclear export signal (NES) of the Rev protein, this compound effectively blocks the nuclear export of viral RNA, thereby halting the viral replication cycle.[1][2]
Comparative Analysis of CRM1 Inhibitors
To provide a comprehensive evaluation of this compound, its performance is compared against two other well-characterized CRM1 inhibitors: Leptomycin B and Selinexor.
| Compound | Target | Mechanism of Action | IC50 (HIV-1 Rev) | Commercial Availability |
| This compound | HIV-1 Rev (via CRM1) | Inhibits CRM1-mediated nuclear export of Rev by disrupting the CRM1-NES interaction.[1][2] | 0.04 µM[1] | Research Chemicals |
| Leptomycin B | CRM1 | Covalently modifies a cysteine residue in the NES-binding groove of CRM1, leading to irreversible inhibition of nuclear export.[3] | Nanomolar concentrations[4] | Research Chemicals |
| Selinexor | CRM1 | Reversibly binds to the same cysteine residue in CRM1, leading to the inhibition of nuclear export of various cargo proteins, including tumor suppressors. | Not specifically reported for HIV-1 Rev. IC50 values in the nanomolar range for various cancer cell lines.[5] | Approved Drug/Research Chemicals |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process for validating the activity of these inhibitors, the following diagrams have been generated.
Caption: CRM1-Mediated Nuclear Export of HIV-1 Rev RNA and points of inhibition.
Caption: A generalized workflow for the in vitro validation of CRM1 inhibitors.
Experimental Protocols
The following are detailed protocols for commonly used assays to validate the activity of CRM1 inhibitors against HIV-1 Rev-mediated nuclear export.
Rev-Dependent Reporter Gene Assay
This assay quantitatively measures the activity of the HIV-1 Rev protein by utilizing a reporter gene whose expression is dependent on Rev-mediated RNA export.
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Rev-dependent reporter plasmid (e.g., containing a Rev Response Element (RRE) upstream of a luciferase or Green Fluorescent Protein (GFP) gene)
-
Rev expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound, Leptomycin B, and Selinexor
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Rev-dependent reporter plasmid and the Rev expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of this compound, Leptomycin B, or Selinexor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Data Acquisition:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP Reporter: Measure GFP fluorescence using a fluorescence microscope or a fluorescence plate reader.
-
-
Data Analysis: Normalize the reporter gene expression to a co-transfected control plasmid (if applicable) or to cell viability. Plot the normalized reporter activity against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Permeabilized Cell Nuclear Export Assay
This in vitro assay directly measures the nuclear export of a fluorescently labeled cargo protein in cells where the plasma membrane has been selectively permeabilized.
Materials:
-
HeLa cells
-
Transport buffer (e.g., 20 mM HEPES pH 7.3, 110 mM potassium acetate, 2 mM magnesium acetate, 1 mM EGTA, and protease inhibitors)
-
Digitonin
-
Fluorescently labeled Rev protein (e.g., Rev-GFP)
-
Recombinant Ran protein and GTP
-
This compound, Leptomycin B, and Selinexor
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Grow HeLa cells on glass coverslips and transfect with a plasmid expressing the fluorescently labeled Rev protein.
-
Permeabilization: 24-48 hours post-transfection, wash the cells with cold transport buffer and then incubate with transport buffer containing a low concentration of digitonin (e.g., 20-40 µg/mL) on ice for 5 minutes. This permeabilizes the plasma membrane while leaving the nuclear envelope intact.
-
Nuclear Import (Optional but Recommended): To ensure the fluorescent Rev protein is localized in the nucleus at the start of the export assay, an import reaction can be performed by incubating the permeabilized cells with an energy-regenerating system (ATP, GTP) and cytosol extract or recombinant import factors.
-
Nuclear Export Reaction: Wash away the import mix and incubate the permeabilized cells with fresh transport buffer containing Ran-GTP and the CRM1 inhibitors at various concentrations.
-
Fixation and Imaging: After the desired incubation time (e.g., 30-60 minutes) at room temperature or 37°C, fix the cells with paraformaldehyde.
-
Data Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity in multiple cells for each condition. Calculate the cytoplasmic-to-nuclear fluorescence ratio to determine the extent of nuclear export and the inhibitory effect of the compounds.
Conclusion
This compound is a potent inhibitor of the HIV-1 Rev protein, acting through the blockade of the CRM1-mediated nuclear export pathway. This guide provides a framework for the independent validation of its activity and a comparison with other CRM1 inhibitors. The provided experimental protocols offer robust methods for quantifying the efficacy of these compounds in a laboratory setting. Researchers are encouraged to adapt these protocols to their specific experimental needs to further investigate the therapeutic potential of targeting the CRM1 nuclear export machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptomycin B is an inhibitor of nuclear export: inhibition of nucleo-cytoplasmic translocation of the human immunodeficiency virus type 1 (HIV-1) Rev protein and Rev-dependent mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of the XPO1 inhibitor selinexor combined with decitabine in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Analysis of MDM2-p53 and CRM1/XPO1 Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mechanisms and therapeutic potential of RG7388 (Idasanutlin) and PKF050-638, representing two unique approaches to targeted cancer therapy.
In the landscape of modern oncology, the focus has shifted towards targeted therapies that exploit specific molecular vulnerabilities within cancer cells. This guide provides a comparative analysis of two such targeted agents: RG7388 (Idasanutlin), a clinical-stage inhibitor of the MDM2-p53 interaction, and this compound, a research compound that inhibits CRM1/XPO1-mediated nuclear export. While both molecules aim to control cellular processes that are often dysregulated in cancer, they do so through entirely distinct mechanisms and target different signaling pathways. This guide will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols to inform further research and drug development efforts.
Introduction to the Molecular Targets
The MDM2-p53 Axis: A Guardian Under Siege
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, often dubbed the "guardian of the genome."[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, induce programmed cell death (apoptosis). The activity of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.[1] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
CRM1/XPO1: The Gatekeeper of the Nucleus
Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key nuclear export protein responsible for transporting a wide array of cargo proteins and RNA molecules from the nucleus to the cytoplasm. This process is crucial for the proper functioning of the cell. However, in many cancers, CRM1 is overexpressed and contributes to tumorigenesis by exporting tumor suppressor proteins (including p53) from the nucleus, thereby preventing them from performing their functions. It also facilitates the nuclear export of oncogenic mRNAs, leading to their translation in the cytoplasm. Inhibiting CRM1 can therefore lead to the nuclear accumulation and functional activation of tumor suppressors and the suppression of oncoprotein expression.
Comparative Analysis of RG7388 and this compound
This section provides a detailed comparison of the two compounds, focusing on their mechanism of action, available performance data, and the experimental methods used to generate this data.
Mechanism of Action
RG7388 (Idasanutlin) is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[2] It is a "nutlin" analog that mimics the key p53 amino acids that bind to the hydrophobic pocket of MDM2.[2] By competitively binding to MDM2, RG7388 prevents the interaction between MDM2 and p53.[2] This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
This compound is a potent and selective inhibitor of HIV-1 Rev, a viral protein essential for the export of unspliced and partially spliced viral mRNAs from the nucleus. Its mechanism of action involves the inhibition of the CRM1-mediated Rev nuclear export by disrupting the interaction between CRM1 and the nuclear export signal (NES) of Rev. While primarily studied in the context of HIV, its target, CRM1, is a validated target in oncology. There is currently no publicly available data on the anti-cancer activity of this compound. For the purpose of this guide, we will use data from the clinically advanced CRM1 inhibitor, Selinexor , to illustrate the potential of this therapeutic approach in cancer.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by RG7388 and CRM1/XPO1 inhibitors.
Caption: MDM2-p53 signaling pathway and the mechanism of action of RG7388.
Caption: CRM1/XPO1-mediated nuclear export and the mechanism of CRM1 inhibitors.
Quantitative Performance Data
The following tables summarize the available quantitative data for RG7388 and this compound/Selinexor.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference |
| RG7388 | MDM2-p53 interaction | HTRF binding assay | 6 nM | [3] |
| This compound | HIV-1 Rev (CRM1-mediated export) | Rev-dependent luciferase reporter assay | 40 nM | |
| Selinexor | XPO1 (CRM1) | Not specified | 28.8 - 218.2 nM (in various sarcoma cell lines) | [4] |
Table 2: Anti-proliferative Activity of RG7388 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | GI50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 10 | |
| HCT116 | Colon Cancer | Wild-type | 10 | |
| NGP | Neuroblastoma | Wild-type | 14.8 - 140.3 (range in 16 cell lines) | |
| 5-8F | Nasopharyngeal Carcinoma | Wild-type | ~2000 | [5] |
Note: There is no publicly available data on the anti-proliferative activity of this compound in cancer cell lines.
Experimental Protocols
This assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Materials: Recombinant GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.
-
Protocol:
-
A solution of GST-MDM2 and biotinylated p53 peptide is incubated with varying concentrations of the test compound (e.g., RG7388) in an appropriate assay buffer.
-
After incubation, the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) are added.
-
The plate is incubated to allow for the binding of the detection reagents to the GST-MDM2 and biotinylated p53 peptide.
-
The HTRF signal is read on a compatible plate reader. A high signal indicates a strong interaction between MDM2 and p53, while a low signal indicates inhibition of the interaction by the test compound.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines, 96-well plates, complete culture medium, test compound (e.g., RG7388), and MTT or CCK8 reagent.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
At the end of the treatment period, MTT or CCK8 reagent is added to each well and incubated for a few hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.[5]
-
This cell-based assay measures the function of the HIV-1 Rev protein, which is dependent on CRM1-mediated nuclear export.
-
Materials: A cell line (e.g., Jurkat T cells) co-transfected with a Rev-expressing plasmid and a Rev-dependent luciferase reporter plasmid, test compound (e.g., this compound), and a luciferase assay system.
-
Protocol:
-
The co-transfected cells are incubated with various concentrations of the test compound.
-
After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Inhibition of Rev function by the test compound results in a decrease in luciferase expression.
-
The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.
-
Comparative Discussion and Future Perspectives
The comparison between RG7388 and this compound highlights two fundamentally different strategies for cancer therapy. RG7388 represents a highly specific approach, targeting a single protein-protein interaction to reactivate a potent tumor suppressor in cancers where this pathway is dysregulated. Its efficacy is therefore predicted to be highest in tumors with wild-type p53 and MDM2 overexpression.
In contrast, targeting CRM1/XPO1 with inhibitors like this compound (and more clinically advanced compounds like Selinexor) offers a broader mechanism of action. By preventing the nuclear export of a multitude of tumor suppressor proteins and oncoprotein mRNAs, these inhibitors can impact a wider range of cellular processes. This could be advantageous in treating heterogeneous tumors and overcoming resistance to more targeted agents. However, this broader activity may also lead to a more complex toxicity profile.
For researchers and drug development professionals, the key takeaways are:
-
Target Selection is Crucial: The choice between a highly specific target like MDM2 and a more pleiotropic target like CRM1 will depend on the specific cancer type, its genetic background, and the desired therapeutic window.
-
Biomarker Development is Essential: For both classes of inhibitors, predictive biomarkers are critical for patient selection. For MDM2 inhibitors, p53 mutation status and MDM2 amplification are key. For CRM1 inhibitors, the landscape of relevant biomarkers is still being explored but may include the expression levels of key cargo proteins.
-
Combination Therapies Hold Promise: The distinct mechanisms of action of MDM2 and CRM1 inhibitors suggest that they could be used in combination with each other or with other anti-cancer agents to achieve synergistic effects and overcome resistance.
References
- 1. Preclinical activity of selinexor, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical activity of selinexor, an inhibitor of XPO1, in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming p53-Dependent Apoptosis: A Comparative Guide for Compound PKF050-638
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming p53-dependent apoptosis induced by the novel compound PKF050-638. To offer a clear benchmark, we will compare its hypothetical performance with well-characterized alternatives: Nutlin-3a, a known MDM2 inhibitor that activates p53, and Staurosporine, a broad-spectrum kinase inhibitor that induces apoptosis largely independent of p53 status.
Executive Summary
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability, and its activation is a key mechanism for many anti-cancer therapies. When a cell experiences stress, such as DNA damage, p53 is activated and can trigger cell cycle arrest to allow for repair, or initiate apoptosis (programmed cell death) to eliminate irreparably damaged cells.[1][2][3] Consequently, compounds that can selectively activate p53-dependent apoptosis in cancer cells are of significant therapeutic interest.
This guide outlines the essential experiments to unequivocally demonstrate that the apoptotic activity of a compound, in this case, this compound, is mediated by p53. The core of this validation rests on comparing the compound's effects on cells with functional p53 (wild-type) versus cells where p53 is absent or non-functional (knockout or mutant).
Comparative Analysis of Apoptosis Induction
To ascertain the p53-dependency of this compound, a series of quantitative assays are necessary. The following table summarizes hypothetical data from such experiments, comparing this compound with Nutlin-3a and Staurosporine in isogenic cell lines that differ only in their p53 status.
Table 1: Comparative Efficacy of Apoptosis-Inducing Compounds
| Compound | Cell Line | p53 Status | IC50 (µM) | % Apoptotic Cells (Annexin V+) |
| This compound | HCT116 | Wild-Type | 5.2 | 65.7% |
| HCT116 | p53-/- | > 100 | 8.3% | |
| Nutlin-3a | HCT116 | Wild-Type | 8.1 | 58.2% |
| HCT116 | p53-/- | > 100 | 5.1% | |
| Staurosporine | HCT116 | Wild-Type | 0.1 | 89.4% |
| HCT116 | p53-/- | 0.12 | 85.2% |
Data are representative and for illustrative purposes.
The data clearly illustrates that the cytotoxic and pro-apoptotic effects of this compound and Nutlin-3a are significantly diminished in the absence of p53, strongly suggesting a p53-dependent mechanism. In contrast, Staurosporine remains highly effective regardless of p53 status.
Signaling Pathways and Mechanisms
The canonical p53-dependent apoptotic pathway involves the transcriptional activation of pro-apoptotic genes. Upon activation, p53 induces the expression of target genes such as PUMA, NOXA, and BAX, which in turn trigger the mitochondrial apoptotic cascade.[4]
References
Benchmarking Next-Generation MDM2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of small molecules that inhibit the interaction between MDM2 and the tumor suppressor p53 has heralded a new era in targeted cancer therapy. By disrupting this critical negative regulatory loop, MDM2 inhibitors can unleash the potent tumor-suppressing power of wild-type p53 in cancer cells. This guide provides a comparative analysis of several leading next-generation MDM2 inhibitors currently in clinical development.
Note: No publicly available information was found for the compound "PKF050-638." Therefore, this guide focuses on a comparison of other prominent next-generation MDM2 inhibitors.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating and selecting MDM2 inhibitors for further investigation. We present key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to facilitate informed decision-making in the advancement of novel cancer therapeutics.
Introduction to MDM2-p53 Signaling
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1][2] These responses can range from cell cycle arrest to apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[1][2] The activity of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase MDM2.[1][2] In a classic autoregulatory feedback loop, p53 transcriptionally activates the MDM2 gene.[3] The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3] This intricate balance is often disrupted in cancer, where overexpression of MDM2 can lead to the functional inactivation of wild-type p53, promoting tumor cell survival and proliferation.[3]
Next-Generation MDM2 Inhibitors: A Comparative Analysis
The therapeutic strategy of inhibiting the MDM2-p53 interaction aims to restore p53 function in tumors that retain wild-type p53.[3] This has led to the development of numerous small-molecule inhibitors, with several "next-generation" compounds demonstrating significantly improved potency and pharmacokinetic properties over earlier prototypes like Nutlin-3a. This guide focuses on a selection of these advanced inhibitors.
Data Presentation: Quantitative Comparison of Leading MDM2 Inhibitors
The following tables summarize the key in vitro performance metrics for several next-generation MDM2 inhibitors based on publicly available data.
Table 1: Biochemical Potency of Next-Generation MDM2 Inhibitors
| Compound Name(s) | Binding Affinity (Ki/Kd) to MDM2 | Assay Method |
| AMG 232 (Navtemadlin, KRT-232) | 0.045 nM (Kd) | Surface Plasmon Resonance (SPR) |
| SAR405838 (MI-77301) | 0.88 nM (Ki) | Competitive Binding Assay |
| Siremadlin (HDM201) | Picomolar range | Not specified |
| Idasanutlin (RG7112) | 10.7 nM (Kd) | Not specified |
| Milademetan (RAIN-32, DS-3032b) | Nanomolar concentrations | Not specified |
Table 2: Cellular Potency of Next-Generation MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound Name(s) | Cell Line | IC50 (Cell Growth Inhibition) |
| AMG 232 (Navtemadlin, KRT-232) | SJSA-1 (Osteosarcoma) | 9.1 nM |
| HCT116 (Colon) | 10 nM | |
| SAR405838 (MI-77301) | SJSA-1 (Osteosarcoma) | 92 nM |
| RS4;11 (Leukemia) | 89 nM | |
| LNCaP (Prostate) | 270 nM | |
| HCT-116 (Colon) | 200 nM | |
| Siremadlin (HDM201) | MES-SA (Uterine Sarcoma) | 60 nM (72h treatment)[4] |
| Idasanutlin (RG7112) | Various solid tumor cell lines | 0.18 to 2.2 µM[5] |
| Milademetan (RAIN-32, DS-3032b) | MKL-1 (Merkel Cell Carcinoma) | Potent activity demonstrated |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of drug performance. Below are representative methodologies for key assays used in the characterization of MDM2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is commonly used to quantify the binding affinity of inhibitors to the MDM2-p53 complex in a high-throughput format.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled MDM2 protein (e.g., with a Europium cryptate donor) and a fluorescently labeled p53-derived peptide (e.g., with an Alexa Fluor 647 acceptor). When the two are in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute recombinant human MDM2 protein (tagged with a FRET donor) and a biotinylated p53 peptide (which will be complexed with a streptavidin-conjugated FRET acceptor) to the desired concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the MDM2 protein and allow a brief pre-incubation period.
-
Add the p53 peptide/streptavidin-acceptor complex to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the MDM2 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Assay Reagent Addition:
-
Signal Measurement and Analysis:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.
-
Western Blotting for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets (e.g., p21, MDM2) following inhibitor treatment.
Protocol:
-
Cell Lysis:
-
Treat cells with the MDM2 inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visually represent the MDM2-p53 signaling pathway and a typical experimental workflow for evaluating MDM2 inhibitors.
Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
Caption: A typical preclinical to clinical workflow for the development of MDM2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. ch.promega.com [ch.promega.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling LOCTITE 638
This document provides immediate and essential safety, handling, and disposal protocols for LOCTITE 638, a retaining compound identified as a hazardous substance. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Product Identification:
-
Product Name: LOCTITE 638 RETAINING COMPOUND SLIP FIT[1]
-
Synonyms: 638 Retaining Compd. 50ML E/C/J[1]
Hazard Communication:
The product is classified as hazardous, carrying the following primary risks:
Personal Protective Equipment (PPE) Requirements
All personnel must wear the specified PPE when handling LOCTITE 638.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical goggles and face shield | Protects against splashes that can cause serious eye damage. |
| Skin Protection | Nitrile rubber gloves and suitable protective clothing | Prevents skin irritation and allergic reactions upon contact.[3] An impervious apron and boots are also recommended for prolonged contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be required, especially during fire-fighting.[3] | Avoids inhalation of vapors or mists that can irritate the respiratory system.[4] |
Safe Handling and Storage Protocols
Adherence to the following operational steps is mandatory to minimize exposure and ensure a safe working environment.
Handling:
-
Preparation: Before handling, ensure all safety precautions from the Safety Data Sheet have been read and understood.[1][4]
-
Ventilation: Always handle the product in a well-ventilated area or outdoors.[3]
-
Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[3]
-
Hygiene: Wash hands and any affected areas thoroughly after handling.[1][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
-
Ignition Sources: Keep away from heat, flames, sparks, and other sources of ignition.[3]
Storage:
-
Store in a cool, well-ventilated place with the container tightly sealed.[3]
-
Keep away from incompatible materials such as strong acids and oxidants.[3]
Emergency and First Aid Procedures
Immediate response is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and running water. If skin irritation or a rash occurs, get medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them calm. If symptoms persist, seek medical advice.[2][5] |
| Ingestion | Rinse mouth with water and then drink 1-2 glasses of water. Do not induce vomiting. Consult a doctor.[2][5] May cause gastrointestinal tract irritation.[3][4] |
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Ensure Safety: Ensure adequate ventilation and wear full protective equipment.[3]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[3]
-
Containment: For large spills, absorb the material onto an inert absorbent material. For small spills, wipe up with a paper towel.[2][3]
-
Collection: Place the absorbed material into a sealed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Do not allow the product to enter drains, surface water, or ground water.[2]
Disposal:
-
Dispose of the contents and container in accordance with federal, state, provincial, and local governmental regulations.[1][4]
-
Uncleaned packaging should be disposed of as chemically contaminated waste at an authorized landfill or incinerated.[3]
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Color | Green[1] |
| Odor | Sharp[1] |
| Boiling Point | > 149 °C (> 300.2 °F)[1] |
| Flash Point | > 93.3 °C (> 199.94 °F)[1] |
| Density | 1.1 g/cm³ |
| Vapor Pressure | < 10 mm Hg @ 27 °C (80.6 °F)[1][4] |
| Solubility in Water | Slight[1] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for handling and emergency response.
Caption: A workflow for the safe handling of LOCTITE 638.
Caption: A step-by-step protocol for responding to a LOCTITE 638 spill.
Caption: A decision tree for first aid response to LOCTITE 638 exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
